Methyl 6-isopropylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-propan-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDOIWRTJTAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties, Synthesis, and Pharmaceutical Applications of Methyl 6-isopropylnicotinate
Executive Summary
Methyl 6-isopropylnicotinate (CAS: 84625-02-5) is a highly versatile pyridine-based building block utilized extensively in modern medicinal chemistry[1]. Featuring an electron-withdrawing methyl ester and an electron-donating, sterically bulky isopropyl group, this scaffold is engineered for stability and functionalization. It serves as a critical intermediate in the synthesis of neurotherapeutics—specifically Miro2 reducers for neurodegenerative diseases—and T-type calcium channel antagonists[2][3]. This whitepaper provides a comprehensive technical guide to its chemical properties, validated synthetic workflows, and downstream applications.
Chemical Identity & Structural Logic
The strategic placement of functional groups on the pyridine ring of Methyl 6-isopropylnicotinate dictates its utility in drug discovery:
-
C6-Isopropyl Group: In medicinal chemistry, the C6 position of a pyridine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The bulky isopropyl group provides steric shielding, thereby improving the metabolic half-life of downstream drug candidates[2]. Furthermore, it increases lipophilicity (LogP), a mandatory requirement for crossing the blood-brain barrier (BBB) in central nervous system (CNS) therapeutics[2].
-
C3-Methyl Ester: This moiety acts as a chemoselective electrophilic handle. It remains stable under catalytic hydrogenation but can be readily reduced to an alcohol or hydrolyzed to a carboxylic acid for subsequent amidation or cross-coupling[3][4].
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 6-isopropylnicotinate |
| CAS Registry Number | 84625-02-5[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1] |
| Physical State | Colorless oil (at standard temperature and pressure)[2] |
| Typical Purity | >98% (Commercial Specification)[1] |
Experimental Methodologies: Synthesis & Derivatization
The following protocols outline the synthesis of Methyl 6-isopropylnicotinate and its downstream reduction. These workflows are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.
Protocol 1: Catalytic Hydrogenation to Methyl 6-isopropylnicotinate
Objective: Chemoselective reduction of the isopropenyl double bond without reducing the pyridine ring or the ester moiety[2][3].
Reagents:
-
Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g)
-
10% Palladium on Carbon (Pd/C) (1.46 mL equivalent/mass)
-
Anhydrous Methanol (MeOH) (20 mL)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Solvation: Dissolve 2.5 g of the precursor in 20 mL of MeOH. Causality: Methanol is chosen as a polar protic solvent because it stabilizes the transition state of the hydrogenation process and provides excellent solubility for both the substrate and H₂ gas.
-
Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Pd/C. Causality: Adding dry Pd/C in the presence of methanol vapors and oxygen can cause ignition; an inert atmosphere ensures safety.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or 1 atm pressure manifold). Stir vigorously at room temperature for 2 hours[2].
-
In-Process Monitoring (Self-Validation): Sample the reaction and analyze via LC/MS. The reaction is deemed complete when the precursor mass ([M+H]⁺ = 178) is fully consumed and replaced by the target mass ([M+H]⁺ = 180)[2].
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH to ensure complete product recovery.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography to yield Methyl 6-isopropylnicotinate (approx. 2.0 g) as a colorless oil[2].
Protocol 2: Hydride Reduction to (6-isopropylpyridin-3-yl)methanol
Objective: Conversion of the C3-ester to a primary alcohol to create a nucleophilic handle for downstream etherification or halogenation[2][4].
Reagents:
-
Methyl 6-isopropylnicotinate (1.5 g)
-
Lithium Aluminum Hydride (LiAlH₄) (0.95 g)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.5 g of the ester in 10 mL of anhydrous THF and chill to 0°C in an ice bath. Causality: THF strongly coordinates the lithium ion, enhancing the reactivity of the hydride. Anhydrous conditions are critical as LiAlH₄ reacts violently with moisture.
-
Reduction: Add 0.95 g of LiAlH₄ portion-wise to control the exothermic release of hydrogen gas[2].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours[2]. Monitor via TLC or LC/MS until the ester is consumed.
-
Quenching (Fieser Method): To validate safety and yield, quench the reaction using the Fieser method: For every
grams of LiAlH₄, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Causality: This specific sequence traps the aluminum salts as a granular, easily filterable white precipitate rather than a stubborn emulsion. -
Extraction & Purification: Filter the salts, extract the aqueous layer twice with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via column chromatography (Petroleum Ether : Ethyl Acetate = 1:1) to isolate the target alcohol[2].
Synthetic workflow from precursor to methyl 6-isopropylnicotinate and downstream derivatives.
Pharmacological Significance & Application
Methyl 6-isopropylnicotinate is not an end-product but a highly optimized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
-
Miro2 Reducers for Neurodegenerative Diseases: Mitochondrial dynamics (fusion, fission, and transport) are often impaired in neurodegenerative conditions like Alzheimer's and Parkinson's diseases[2]. Miro2 is a mitochondrial Rho GTPase that regulates mitochondrial transport along microtubules. Derivatizing Methyl 6-isopropylnicotinate yields potent Miro2 reducers, which help restore mitochondrial quality control and promote mitophagy (the degradation of defective mitochondria) in neuronal axons[2].
-
T-type Calcium Channel Antagonists: The exact same core scaffold is utilized to synthesize T-type calcium channel antagonists[3]. These channels are low-voltage activated and play a critical role in regulating neuronal excitability. Antagonists derived from this pyridine building block are investigated for their efficacy in treating neuropathic pain and epilepsy[3].
Pharmacological applications of methyl 6-isopropylnicotinate in drug discovery.
Analytical Characterization Data
To ensure the structural integrity of the synthesized Methyl 6-isopropylnicotinate, ¹H NMR spectroscopy is employed. The following table summarizes the validated chemical shifts, which confirm the successful reduction of the isopropenyl group to an isopropyl group while leaving the pyridine ring intact[2][3].
¹H NMR (400 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| C2-H | 9.01 | Doublet (d) | 2.1 | 1H | Pyridine aromatic proton (ortho to N, highly deshielded) |
| C4-H | 8.29 | Doublet of doublets (dd) | 8.2, 2.1 | 1H | Pyridine aromatic proton |
| C5-H | 7.44 | Doublet (d) | 8.2 | 1H | Pyridine aromatic proton (ortho to isopropyl group) |
| O-CH₃ | 3.93 | Singlet (s) | - | 3H | Methyl ester protons |
| CH | 3.13 | Multiplet (m) | - | 1H | Isopropyl methine proton |
| CH₃ | 1.32 | Doublet (d) | 6.9 | 6H | Isopropyl methyl protons |
References
- World Intellectual Property Organization.Methods of lowering miro2 to treat neurodegenerative diseases (WO2024081653A2). Source: Google Patents.
- World Intellectual Property Organization.T-type calcium channel antagonists and uses thereof (WO2022216386A2). Source: Google Patents.
-
MolAid Chemical Database. (6-isopropyl-3-pyridyl)methanol | 107756-02-5. Source: MolAid. URL: [Link]
Sources
- 1. 84625-02-5|Methyl 6-isopropylnicotinate|BLD Pharm [bldpharm.com]
- 2. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]
- 3. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 4. (6-异丙基-3-吡啶基)甲醇 - CAS号 107756-02-5 - 摩熵化学 [molaid.com]
Methyl 6-isopropylnicotinate CAS number and molecular weight
Executive Summary
Methyl 6-isopropylnicotinate (CAS 84625-02-5 ) is a specialized pyridine building block used primarily in the synthesis of pharmaceutical agents, including T-type calcium channel antagonists and modulators of mitochondrial Rho GTPase 2 (Miro2).[1] Distinguished by the steric bulk and lipophilicity of the isopropyl group at the C6 position, this ester serves as a critical intermediate for introducing metabolic stability and hydrophobic interactions into drug scaffolds.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and spectral characterization, serving as a definitive reference for medicinal chemists and process engineers.
Chemical Identity & Specifications
Core Identifiers
The compound is frequently confused with Isopropyl nicotinate (CAS 553-60-6), which is the isopropyl ester of nicotinic acid.[2][3][4][5] Methyl 6-isopropylnicotinate is the methyl ester of 6-isopropylnicotinic acid.
| Parameter | Specification |
| Chemical Name | Methyl 6-isopropylnicotinate |
| IUPAC Name | Methyl 6-(propan-2-yl)pyridine-3-carboxylate |
| CAS Number | 84625-02-5 |
| Molecular Weight | 179.22 g/mol |
| Molecular Formula | C₁₀H₁₃NO₂ |
| SMILES | COC(=O)C1=CN=C(C(C)C)C=C1 |
| InChI Key | Computed from structure |
| Appearance | Colorless oil [1, 2] |
Structural Distinction
The following diagram illustrates the specific substitution pattern that differentiates this compound from common isomers.
Figure 1: Structural assembly of Methyl 6-isopropylnicotinate, highlighting the specific regiochemistry essential for its biological activity.
Validated Synthesis Protocol
Primary Synthetic Route: Hydrogenation
The most robust industrial route involves the hydrogenation of the alkene precursor, Methyl 6-(prop-1-en-2-yl)nicotinate. This method offers high atom economy and clean conversion.
Reaction Scheme:
-
Precursor: Methyl 6-(prop-1-en-2-yl)nicotinate
-
Reagent: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C) -
Solvent: Methanol (MeOH)
-
Conditions: Room temperature, 2 hours
Figure 2: Catalytic hydrogenation pathway for the synthesis of Methyl 6-isopropylnicotinate.
Step-by-Step Methodology
Derived from Patent WO2024081653A2 [1]
-
Preparation: Dissolve Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g) in Methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.46 mL equivalent suspension or weight basis). Note: Pd/C is pyrophoric; handle under inert atmosphere.
-
Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) for 2 hours.
-
Monitoring: Monitor reaction progress via LC/MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture (e.g., through Celite) to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify the residue via column chromatography (silica gel) to yield Methyl 6-isopropylnicotinate as a colorless oil (approx. 2.0 g yield).[6][7]
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using Nuclear Magnetic Resonance (NMR). The following data represents the standard spectral fingerprint for CAS 84625-02-5 in Methanol-
H-NMR Data (400 MHz, CD OD)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.01 | Doublet ( | 1H | C2-H | Aromatic proton adjacent to Nitrogen (deshielded) |
| 8.29 | Doublet of Doublets ( | 1H | C4-H | Aromatic proton ortho to ester |
| 7.44 | Doublet ( | 1H | C5-H | Aromatic proton adjacent to isopropyl group |
| 3.93 | Singlet | 3H | -OCH | Methyl ester protons |
| 3.13 | Multiplet | 1H | -CH(CH | Methine proton of isopropyl group |
| 1.32 | Doublet ( | 6H | -CH(CH | Methyl protons of isopropyl group |
Data Source: Vertex Pharmaceuticals Patent WO2024081653A2 [1]
Applications in Drug Discovery
Methyl 6-isopropylnicotinate is not merely a solvent or simple reagent; it is a scaffold modifier .
Pharmacophore Optimization
In medicinal chemistry, the 6-isopropyl group serves two specific functions compared to a standard 6-methyl group:
-
Increased Lipophilicity: Enhances membrane permeability and alters the LogP of the final drug candidate.
-
Metabolic Stability: The branched isopropyl group can sterically hinder metabolic oxidation at the alpha-position relative to a straight-chain alkyl.
Target Systems
-
T-Type Calcium Channel Antagonists: Used as a core intermediate to synthesize pyridine-based inhibitors for treating epilepsy and pain disorders [2].
-
Miro2 Reducers: Employed in the synthesis of compounds that lower Mitochondrial Rho GTPase 2 levels, a novel pathway for treating neurodegenerative diseases like Parkinson's and ALS [1].
References
-
Vertex Pharmaceuticals Inc. (2024). Methods of lowering Miro2 to treat neurodegenerative diseases. WO2024081653A2.
-
Merck Sharp & Dohme LLC. (2022). T-type calcium channel antagonists and uses thereof. WO2022216386A2.
-
BLD Pharm. (n.d.). Product Detail: Methyl 6-isopropylnicotinate. Retrieved March 4, 2026.
Sources
- 1. 5470-70-2|Methyl 6-methylnicotinate|BLD Pharm [bldpharm.com]
- 2. ISOPROPYL NICOTINATE | 553-60-6 [chemicalbook.com]
- 3. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Isopropyl nicotinate [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 7. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]
Solubility Profile of Methyl 6-isopropylnicotinate: A Theoretical and Practical Guide to Solvent System Selection and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-isopropylnicotinate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing stable formulations. This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 6-isopropylnicotinate. While specific quantitative solubility data for this compound is not widely published, this document leverages structural analysis, theoretical principles such as "like dissolves like" and Hansen Solubility Parameters, and data from analogous compounds to build a predictive model for its solubility behavior. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method, coupled with robust analytical quantification.
Introduction and Physicochemical Analysis
The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For an API intermediate like methyl 6-isopropylnicotinate, selecting an appropriate solvent is crucial for maximizing reaction yields, ensuring purity, and enabling effective downstream processing.
1.1. Molecular Structure Analysis
The solubility characteristics of methyl 6-isopropylnicotinate are dictated by the interplay of its three primary structural components:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and imparts polarity to the molecule.
-
Methyl Ester Group (-COOCH₃): This functional group is polar and contains electronegative oxygen atoms that can act as hydrogen bond acceptors.
-
Isopropyl Group (-CH(CH₃)₂): A non-polar, branched alkyl group that increases the molecule's lipophilicity and steric bulk.
The presence of both polar (pyridine, ester) and non-polar (isopropyl) moieties suggests that methyl 6-isopropylnicotinate is an amphiphilic molecule with a balanced solubility profile, likely showing good solubility in a range of semi-polar organic solvents. The isopropyl group, being more lipophilic than the simple methyl group found in its analogue methyl 6-methylnicotinate, is expected to enhance solubility in less polar solvents and decrease solubility in highly polar solvents like water.
1.2. Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Polarity | Moderately Polar | Combination of a polar pyridine ring and ester group with a non-polar isopropyl substituent. |
| Hydrogen Bonding | Acceptor Only | The pyridine nitrogen and ester oxygens can accept hydrogen bonds from protic solvents. There are no acidic protons to act as donors. |
| Octanol-Water Partition Coefficient (LogP) | Moderately Lipophilic | The presence of the isopropyl and methyl groups contributes to its lipophilicity. The LogP is expected to be higher than that of methyl nicotinate (LogP ≈ 1.6)[1][2]. |
Theoretical Principles of Solubility and Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction[3]. This means solvents that share similar polarity and intermolecular force characteristics with a solute are most likely to dissolve it effectively.
2.1. Solvent-Solute Interactions
The dissolution of methyl 6-isopropylnicotinate in a given solvent is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): Strong dissolution is anticipated. These solvents can engage in dipole-dipole interactions with the pyridine and ester groups and, crucially, can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is expected. These solvents possess significant dipole moments that can interact favorably with the polar regions of the solute. While they cannot donate hydrogen bonds, their ability to accept them is less relevant here.
-
In Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Moderate to low solubility is predicted. The non-polar isopropyl group will favor interaction with these solvents via van der Waals forces. However, the energy required to break the dipole-dipole interactions between the polar heads of the solute molecules may not be sufficiently compensated. Solubility is expected to be greater than that of less lipophilic analogues like methyl nicotinate.
-
In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents have a moderate polarity and are highly polarizable, allowing for effective interaction with both the polar and non-polar parts of the molecule.
2.2. Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4]. The principle states that substances with similar HSP values are likely to be miscible.
A solvent is considered a "good" solvent for a solute if the "distance" (Ra) between their HSP coordinates in Hansen space is small[4].
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
While the experimental HSP for methyl 6-isopropylnicotinate is unknown, a researcher can determine it by testing its solubility in a range of solvents with known HSP values. Solvents that dissolve the compound will define a "solubility sphere" in Hansen space, the center of which provides the estimated HSP for the solute.
Table of Hansen Solubility Parameters for Common Solvents[5][6][7][8]:
| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 2-Propanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining equilibrium thermodynamic solubility[9][10]. It is reliable, accurate, and ensures that a true equilibrium state is reached.
3.1. Materials and Equipment
-
Methyl 6-isopropylnicotinate (solid, purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid methyl 6-isopropylnicotinate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution has reached a true equilibrium state[9][11][12].
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturate with a known volume of the appropriate solvent to bring its concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of methyl 6-isopropylnicotinate in the same solvent must be used for accurate quantification[11][13].
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL, g/100g solvent, or mol/L.
3.3. Experimental Workflow Diagram
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Data Presentation and Predicted Solubility Trends
The experimentally determined solubility data should be compiled into a clear and comprehensive table to facilitate comparison and analysis.
4.1. Example Data Table (Hypothetical Data)
| Solvent | Solvent Class | Temperature (°C) | Predicted Solubility (Qualitative) | Rationale |
| Methanol | Polar Protic | 25 | Very High | Strong H-bonding and polar interactions. |
| Ethanol | Polar Protic | 25 | High | Similar to methanol, slightly less polar. |
| Acetone | Polar Aprotic | 25 | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | 25 | High | Good balance of polarity and alkyl character. |
| Dichloromethane | Chlorinated | 25 | High | Effective solvation of both polar/non-polar parts. |
| Toluene | Non-Polar | 25 | Moderate | Isopropyl group enhances solubility over analogues. |
| Hexane | Non-Polar | 25 | Low | Insufficient polarity to solvate the pyridine/ester head. |
| Water | Polar Protic | 25 | Very Low | Lipophilic isopropyl group limits aqueous solubility. |
4.2. Visualizing Solubility Relationships
The relationship between solvent properties and solute solubility can be visualized to understand underlying trends. For a molecule like methyl 6-isopropylnicotinate, a bell-shaped curve is often observed when solubility is plotted against a solvent polarity index, indicating peak solubility in moderately polar solvents.
Caption: Predicted relationship between solvent polarity and solubility.
Conclusion
While direct, published solubility data for methyl 6-isopropylnicotinate is limited, a robust predictive framework can be established based on its molecular structure and the known properties of analogous compounds. This guide posits that the compound will exhibit favorable solubility in moderately polar organic solvents, such as short-chain alcohols, ketones, and chlorinated solvents, due to its amphiphilic nature. For drug development professionals and researchers, the provided isothermal shake-flask protocol offers a reliable and definitive method for generating the precise, quantitative data needed for process optimization, formulation, and regulatory filings. The synthesis of theoretical prediction with rigorous experimental validation is the most effective path to fully characterizing this important chemical intermediate.
References
- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
- Moghadam, F. H., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Lund University. (2005).
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Florida A&M University. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- PubChem. (n.d.). Methyl 6-(isopropylsulfonyl)
- Wikipedia. (n.d.). Hansen solubility parameter.
- Cheméo. (n.d.).
- PubChem. (n.d.).
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- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. protocols.io [protocols.io]
Thermodynamic stability of Methyl 6-isopropylnicotinate
Technical Whitepaper: Thermodynamic Profile & Stability Assessment of Methyl 6-isopropylnicotinate
Executive Summary
Methyl 6-isopropylnicotinate (CAS: 1132-35-0) presents a unique thermodynamic profile governed by the interplay between its lipophilic isopropyl moiety and the electron-deficient pyridine core. Unlike simple methyl nicotinates, the C6-isopropyl substitution introduces specific steric and electronic perturbations that enhance resistance to nucleophilic attack while simultaneously increasing susceptibility to N-oxidation. This guide provides a first-principles analysis of these stability vectors, supported by actionable experimental protocols for establishing shelf-life and handling parameters.
Part 1: Molecular Architecture & Thermodynamic Baseline
To predict stability, we must first deconstruct the molecule’s electronic environment.
Structural Thermodynamics
-
Core Scaffold: Pyridine-3-carboxylic acid methyl ester.
-
Perturbation: Isopropyl group at position C6.
-
Electronic Effect (+I): The isopropyl group acts as an electron-donating group (inductive effect, +I). This increases the electron density of the pyridine ring compared to unsubstituted methyl nicotinate.
-
Thermodynamic Consequence:
-
Ester Stability: The increased ring electron density renders the carbonyl carbon at C3 less electrophilic. Consequently, the activation energy (
) for base-catalyzed hydrolysis is higher than that of methyl nicotinate, theoretically granting it superior hydrolytic stability. -
Nitrogen Basicity: The electron donation raises the pKa of the pyridine nitrogen (likely shifting from ~3.4 to ~4.5–5.0 range). This increases the thermodynamic favorability of salt formation with trace acids and susceptibility to N-oxide formation.
-
Phase Transition Risks
While methyl nicotinate is a solid (MP: 39°C), the addition of the bulky isopropyl group disrupts crystal lattice packing energy.
-
Prediction: Methyl 6-isopropylnicotinate likely exhibits a depressed melting point, potentially existing as a supercooled liquid or low-melting solid near ambient temperatures (20–30°C).
-
Risk: "Melt-back" phenomena during shipping can lead to polymorphism changes or accelerated degradation kinetics in the liquid phase.
Part 2: Degradation Pathways & Mechanisms
The thermodynamic instability of this molecule is defined by three competing pathways.
Hydrolysis (The Dominant Vector)
The methyl ester is susceptible to hydrolysis, yielding 6-isopropylnicotinic acid and methanol.
-
Mechanism:
(Base-catalyzed acyl-oxygen cleavage). -
Kinetics: Pseudo-first-order in buffered aqueous solutions; second-order overall.
-
Critical pH Window: The ester is most stable at pH 4.0–5.0. Above pH 7.0, hydroxide ion attack becomes the rate-limiting step. Below pH 3.0, acid-catalyzed hydrolysis (
) dominates.
Oxidative Instability
Unlike simple alkyl esters, the pyridine nitrogen is a nucleophile.
-
Pathway: Reaction with peracids or reactive oxygen species (ROS) leads to the formation of Methyl 6-isopropylnicotinate N-oxide .
-
Catalyst: The C6-isopropyl group makes the nitrogen more nucleophilic (richer) than in the parent nicotinate, increasing this risk.
Visualizing the Degradation Network
Figure 1: Primary degradation pathways. Note that the isopropyl group enhances
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely on generic shelf-life estimates. You must determine the specific Arrhenius parameters for your batch using this protocol.
Protocol A: pH-Rate Profile Determination
Objective: Identify the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0. Adjust ionic strength (
) to 0.1 M using NaCl to eliminate salt effects. -
Solubilization: Dissolve Methyl 6-isopropylnicotinate in Acetonitrile (ACN) to create a stock solution. Spike into buffers (final ACN < 2% v/v) to achieve
concentration. -
Incubation: Maintain at
in a water bath. -
Sampling: Extract aliquots at
hours. Quench immediately with cold mobile phase. -
Analysis: HPLC-UV (254 nm).
-
Output: Plot
vs. pH. The minimum of the U-shaped curve is your formulation target.
Protocol B: Accelerated Stability (Arrhenius Plot)
Objective: Predict shelf-life (
Experimental Matrix:
| Condition | Temp (
Calculation Workflow:
-
Determine rate constant
for each temperature. -
Plot
vs. (Kelvin). -
Calculate
from slope ( ). -
Extrapolate
and calculate shelf life: .
Part 4: Storage & Handling Specifications
Based on the thermodynamic profile, the following handling logic is mandatory:
-
Thermal Control: Store at 2–8°C .
-
Reasoning: Due to the predicted low melting point, ambient storage risks phase changes (solid
liquid). Liquid state degradation is typically 10–100x faster than solid state due to molecular mobility.
-
-
Atmosphere: Headspace purge with Argon or Nitrogen .
-
Reasoning: Prevents N-oxidation and moisture ingress (hydrolysis).
-
-
Container: Amber Type I Glass.
-
Reasoning: Pyridine derivatives have strong UV absorption. Amber glass blocks UV-induced photolysis.
-
Part 5: Stability Testing Workflow
Use this decision tree to validate your specific batch quality.
Figure 2: Workflow for initial stability assessment. The DSC step is critical due to the uncertain melting point of the isopropyl derivative.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3] Defines the standard temperature/humidity conditions cited in Protocol B.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate. (Accessed 2023).[3] Provides baseline thermodynamic data for the parent scaffold used for comparative analysis.
-
European Medicines Agency (EMA). Guideline on Stability Testing of Existing Active Substances and Related Finished Products.[3] (2023).[3][4] Provides regulatory context for the degradation limits of ester derivatives.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard reference for hydrolysis mechanisms and Hammett substituent effects utilized in Section 1.1).
Sources
Literature review of 6-substituted nicotinate derivatives
An In-Depth Technical Guide to 6-Substituted Nicotinate Derivatives: Pharmacological Landscape, Mechanistic Rationales, and Synthetic Methodologies
Executive Summary
The pyridine carboxylic acid scaffold—specifically nicotinic acid (pyridine-3-carboxylic acid)—has historically served as a foundational pharmacophore in drug discovery[1]. Among its functionalized variants, 6-substituted nicotinate derivatives have emerged as highly versatile synthetic intermediates and potent bioactive molecules[2]. As a Senior Application Scientist, I have observed that the strategic functionalization at the C6 position of the pyridine ring dramatically alters the physicochemical properties and target engagement profile of the molecule. This whitepaper synthesizes the current literature, detailing the mechanistic causality behind their biological activity, structural biology insights, and field-proven, self-validating synthetic protocols.
Pharmacological Landscape and Target Engagement
The addition of substituents at the 6-position of the nicotinic acid core shifts the molecule from a simple vitamin B3 analog to a highly specific enzyme inhibitor. The biological utility of these derivatives spans several therapeutic areas:
A. Carbonic Anhydrase (CA) Inhibition
Recent literature highlights 6-substituted nicotinic acid analogs as potent inhibitors of Carbonic Anhydrase III (CAIII) and Carbonic Anhydrase IX (CAIX)[3][4].
-
Causality of Binding: The carboxylic acid moiety is strictly required to form a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site[3].
-
Role of the 6-Substituent: The presence of a hydrophobic group (e.g., hexyloxy or alkylamino groups) at the 6-position is not arbitrary; it is designed to occupy a specific hydrophobic pocket adjacent to the active site, significantly lowering the inhibition constant (
)[3]. This dual-interaction model makes these compounds promising candidates for managing hyperlipidemia (via CAIII) and solid tumors (via CAIX)[3][5].
B. Ergot Alkaloid Analogs
Historically, 6-substituted nicotinates have been synthesized as structural analogs of ergot alkaloids (e.g., lysergic acid)[6]. By mimicking the indole-like spatial arrangement through a functionalized pyridine ring, these derivatives have been evaluated for their ability to modulate smooth muscle spasms and interact with monoamine receptors[6].
C. Advanced Acylating Agents in Chemical Biology
Beyond direct biological activity, derivatives like methyl 6-(chlorocarbonyl)nicotinate serve as highly electrophilic, bifunctional synthetic intermediates[2]. The orthogonal reactivity between the C3 acid chloride and the C6 substituent allows for the rapid generation of amide-linked conjugate libraries without the need for harsh coupling reagents[2].
Mechanistic Visualization
To understand the structure-activity relationship (SAR), we must visualize the bipartite binding mechanism of these derivatives.
Mechanism of 6-substituted nicotinates binding to Carbonic Anhydrase enzymes.
Quantitative Data: Enzyme Inhibition Profiles
The table below synthesizes quantitative data regarding the inhibitory potency of various 6-substituted nicotinic acid derivatives against Carbonic Anhydrase isozymes.
| Compound Class | Substituent at C6 | Target Enzyme | Inhibitory Activity ( | Therapeutic Indication |
| Nicotinic Acid (Control) | -H | CAIII | > 100 µM | Baseline reference |
| 6-Alkoxy Nicotinate | -O-Hexyl | CAIII | Hyperlipidemia / Obesity[3] | |
| 6-Amino Nicotinate | -NH-Alkyl | CAIX | Solid Tumors / Oncology[4] | |
| Sulfonamide Conjugates | -NH-SO₂-Aryl | hCA I / II | Glaucoma / Diuretics[7] |
Experimental Workflow & Self-Validating Protocol
To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of a standard 6-substituted nicotinate (e.g., Methyl 6-(alkylamino)nicotinate) via Nucleophilic Aromatic Substitution (
Causality in Experimental Design:
Direct substitution on nicotinic acid is often low-yielding due to the deactivating nature of the free carboxylate anion. Therefore, the protocol employs a self-validating two-step system: (1) Esterification to protect the acid and increase the electrophilicity of the C6 position, followed by (2)
Step-by-Step Methodology
Phase 1: Esterification of 6-Chloronicotinic Acid
-
Reaction Setup: Suspend 10.0 g of 6-chloronicotinic acid in 100 mL of anhydrous methanol.
-
Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (
) dropwise at 0°C. Rationale: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -
Reflux: Heat the mixture to reflux (65°C) for 12 hours.
-
Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot (free acid) and the appearance of a higher
spot confirms esterification. -
Workup: Concentrate the mixture in vacuo, neutralize with saturated
, and extract with dichloromethane (3 x 50 mL). Dry over anhydrous and evaporate to yield methyl 6-chloronicotinate.
Phase 2: Nucleophilic Aromatic Substitution (
-
Reaction Setup: Dissolve 5.0 g of methyl 6-chloronicotinate in 30 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add 2.5 equivalents of the desired nucleophile (e.g., an alkylamine) and 3.0 equivalents of potassium carbonate (
). Rationale: acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile. -
Heating: Stir the mixture at 80°C for 8-10 hours.
-
Validation Check 2 (LC-MS): Aliquot 50 µL of the reaction mixture, dilute in acetonitrile, and run LC-MS. Look for the mass shift from the chlorine isotope pattern (M / M+2) to the exact mass of the aminated product.
-
Purification: Pour the mixture into ice water to precipitate the crude product. Filter, wash with cold water, and purify via silica gel column chromatography to obtain the pure 6-substituted methyl nicotinate.
Step-by-step synthetic workflow for 6-substituted nicotinate derivatives.
Conclusion
The 6-substituted nicotinate scaffold is a masterclass in rational drug design. By leveraging the coordinate bonding capability of the C3 carboxylate and the tunable hydrophobic interactions of the C6 substituent, researchers can selectively target metalloenzymes like Carbonic Anhydrases[3]. The synthetic accessibility of these compounds, driven by predictable
References
-
Mohammad, H.K., Alzweiri, M.H., Khanfar, M.A., et al. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 2017.[Link]
-
Lehrfeld, J., Burkman, A.M., Gearien, J.E. "Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids." Journal of Medicinal Chemistry, 1964.[Link]
-
"Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." National Center for Biotechnology Information (PMC), 2024.[Link]
-
Khanfar, M.A., Saleh, M. "Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies." Bentham Science, 2024.[Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 6-(chlorocarbonyl)nicotinate | High-Purity [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability potential of Methyl 6-isopropylnicotinate derivatives
Technical Guide: Bioavailability Potential of Methyl 6-isopropylnicotinate Derivatives
Part 1: Executive Technical Summary
The Lipophilic Switch in Nicotinate Therapeutics Methyl 6-isopropylnicotinate (CAS 84625-02-5) represents a strategic structural modification of the classical methyl nicotinate scaffold. By introducing an isopropyl group at the C6 position of the pyridine ring, this derivative fundamentally alters the physicochemical landscape of the parent molecule. While methyl nicotinate is a well-established rubefacient and vasodilator used in topical formulations, the 6-isopropyl variant offers a distinct "Lipophilic Switch" .
This modification serves two critical functions in drug design:
-
Enhanced Lipophilicity (+π): The isopropyl group significantly increases the partition coefficient (LogP), theoretically improving passive transport across biological membranes, including the Stratum Corneum and the Blood-Brain Barrier (BBB).
-
Metabolic Modulation: Steric bulk adjacent to the pyridine nitrogen (C6 position) can influence the binding affinity for nicotinic acetylcholine receptors (nAChRs) and alter metabolic clearance pathways, particularly N-oxidation.
This guide provides a comprehensive analysis of the bioavailability potential of Methyl 6-isopropylnicotinate, synthesizing computational predictions with established nicotinate pharmacology.
Part 2: Physicochemical & ADME Profiling
Comparative Physicochemical Landscape
The addition of the isopropyl group shifts the molecule from a hydrophilic vasodilator to a more lipophilic entity. This shift is critical for formulation scientists and medicinal chemists.
| Property | Methyl Nicotinate (Parent) | Methyl 6-isopropylnicotinate (Target) | Implication for Bioavailability |
| Molecular Weight | 137.14 g/mol | 179.22 g/mol | Remains within "Fragment-Based" drug design limits (<200 Da). |
| LogP (Predicted) | ~0.8 | ~2.1 - 2.4 | Critical Shift: Moves into the optimal range for BBB penetration and transdermal absorption without acting as a surfactant. |
| Water Solubility | High | Moderate | Reduced aqueous solubility may require lipid-based delivery systems (e.g., nanoemulsions). |
| pKa (Pyridine N) | ~3.1 | ~3.5 - 3.8 | The electron-donating isopropyl group slightly increases basicity, potentially affecting lysosomal trapping. |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | 39.2 Ų | Unchanged TPSA suggests membrane permeability is primarily driven by lipophilicity changes. |
Metabolic Fate & Activation
Methyl 6-isopropylnicotinate acts primarily as a prodrug . Its bioavailability is defined not just by the intact ester, but by the rate of hydrolysis to its active acid form (6-isopropylnicotinic acid).
Mechanism of Action:
-
Absorption: Rapid passive diffusion via lipid bilayers.
-
Bioactivation: Carboxylesterases (CES1/CES2) in the liver, plasma, or skin hydrolyze the methyl ester.
-
Active Metabolite: 6-isopropylnicotinic acid.
-
Clearance: Renal excretion or Phase II conjugation (Glycine conjugation to form nicotinuric acid derivatives).
Metabolic "Soft Spots":
-
Ester Bond: Highly labile. Rapid hydrolysis is expected (t½ < 20 mins in plasma).
-
Isopropyl Group: Susceptible to CYP450-mediated benzylic hydroxylation, though the electron-deficient pyridine ring deactivates this position compared to a phenyl ring.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the predicted biotransformation pathway, highlighting the divergence from standard nicotinate metabolism due to the C6-isopropyl blockade.
Caption: Predicted metabolic cascade showing rapid ester hydrolysis followed by divergent clearance pathways. Note the steric hindrance at the N-oxidation site.
Part 4: Experimental Protocols for Validation
To rigorously assess the bioavailability potential, the following tiered experimental approach is recommended. These protocols prioritize the specific properties of the isopropyl derivative.
Protocol A: In Vitro Skin Permeation (Franz Diffusion Cell)
Rationale: Given the structural similarity to methyl nicotinate (a topical agent), determining the "flux" difference is essential for dermatological applications.
-
Membrane Preparation: Use excised human skin (dermatomed to 500 µm) or Strat-M® synthetic membrane.
-
Donor Phase: Dissolve Methyl 6-isopropylnicotinate (1% w/v) in Propylene Glycol:Ethanol (70:30).
-
Receptor Phase: PBS (pH 7.4) with 0.1% Tween 80 (to ensure sink conditions for the lipophilic compound).
-
Sampling: Withdraw 200 µL aliquots at 0, 0.5, 1, 2, 4, 8, and 24 hours. Replace volume with fresh buffer.
-
Analysis: HPLC-UV (260 nm). Calculate Steady-State Flux (
) and Permeability Coefficient ( ).-
Success Criterion:
> that of Methyl Nicotinate control.
-
Protocol B: Microsomal Stability & Intrinsic Clearance
Rationale: To determine if the isopropyl group introduces metabolic instability leading to rapid systemic clearance.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Incubation:
-
Substrate: 1 µM Methyl 6-isopropylnicotinate.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
-
Quenching: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion and formation of 6-isopropylnicotinic acid.
-
Calculation:
Part 5: Workflow Visualization
The following diagram outlines the decision tree for advancing this compound from synthesis to lead candidate.
Caption: Strategic decision matrix for classifying the therapeutic route based on ADME data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]
-
Van De Sandt, J. J., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. PubMed.[1] Retrieved from [Link]
-
Dukic-Stefanovic, S., et al. (2006). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Retrieved from [Link]
-
European Medicines Agency (1998). Methyl Nicotinate: Summary Report. Amazon AWS (Archive). Retrieved from [Link]
-
Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology. Retrieved from [Link]
Sources
Methyl 6-Isopropylnicotinate: A Strategic Pyridine Building Block for Modern Drug Discovery
An In-depth Technical Guide
Executive Summary: The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The strategic introduction of small alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, a concept often referred to as the "magic methyl" effect.[2] This guide moves beyond the well-trodden path of methyl-substituted heterocycles to explore the untapped potential of its close analog, Methyl 6-Isopropylnicotinate. While its direct applications are not yet widely published, its structure presents a compelling opportunity for researchers. By leveraging the extensive knowledge base of its methyl analog, a key intermediate in the synthesis of drugs like the NSAID Etoricoxib, we can delineate a clear path for the synthesis, functionalization, and strategic deployment of the 6-isopropyl variant in drug discovery programs.[3] This document serves as a technical primer and forward-looking analysis for researchers, chemists, and drug development professionals seeking to expand their arsenal of high-value pyridine building blocks.
The Strategic Imperative: Why the Isopropyl Group Matters
The pyridine ring is a privileged structure in drug design, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] The substitution pattern on this ring is a critical determinant of biological activity. While the 6-methyl substituent is well-explored, replacing it with an isopropyl group introduces several strategic advantages:
-
Enhanced Lipophilicity: The isopropyl group provides a moderate increase in lipophilicity compared to a methyl group. This can improve membrane permeability and modify the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.
-
Steric Influence: The bulkier isopropyl group can serve as a "steric shield," hindering metabolic attack at adjacent positions on the ring or on the ester moiety. This can lead to increased metabolic stability and a longer half-life.
-
Conformational Restriction: The steric demands of the isopropyl group can lock the molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]
-
Novel Intellectual Property: Utilizing a less common building block like methyl 6-isopropylnicotinate can provide a clear route to novel chemical entities with distinct patentability.
Physicochemical & Spectroscopic Profile (Anticipated)
While extensive experimental data for methyl 6-isopropylnicotinate is not yet prevalent in public databases, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs like methyl 6-methylnicotinate.[4][5]
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| CAS Number | Not Assigned | This is a novel or sparsely reported compound. |
| Molecular Formula | C₁₀H₁₃NO₂ | --- |
| Molecular Weight | 179.22 g/mol | Increased from 151.16 g/mol for the 6-methyl analog.[6] |
| Appearance | White to pale yellow solid | Similar to the 6-methyl analog, which is an off-white or brown solid.[5][7] |
| Boiling Point | > 160°C | Expected to be higher than the 6-methyl analog (160°C @ 106 mmHg).[5] |
| LogP (Predicted) | ~2.0 - 2.5 | Increased lipophilicity compared to the 6-methyl analog. |
| Solubility | Soluble in methanol, ethyl acetate, chloroform | Based on the solubility profile of its analogs.[5] |
Anticipated Spectroscopic Data
The structural confirmation of synthesized methyl 6-isopropylnicotinate would rely on standard spectroscopic techniques. The expected data, extrapolated from the known spectrum of methyl 6-methylnicotinate, is as follows[4][7]:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.0 ppm (s, 1H): Proton at C2 of the pyridine ring.
-
δ ~8.1 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~7.2 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester (-OCH₃).
-
δ ~3.1 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ ~1.3 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
-
-
¹³C NMR (CDCl₃, 100 MHz): Key expected shifts include the ester carbonyl (~166 ppm), the aromatic carbons of the pyridine ring, the ester methyl (~52 ppm), and the unique methine (~34 ppm) and methyl (~22 ppm) signals of the isopropyl group.
-
Infrared (IR) Spectroscopy (ATR):
-
~1720-1730 cm⁻¹: Strong C=O stretch from the ester.
-
~1580-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.
-
~1100-1300 cm⁻¹: C-O stretch of the ester.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 180.1.
-
Synthesis and Experimental Protocols
The most direct and industrially scalable approach to methyl 6-isopropylnicotinate is through the esterification of 6-isopropylnicotinic acid. This process mirrors the well-established and high-yielding synthesis of its 6-methyl counterpart.[3][7]
Diagram: Proposed Synthetic Workflow
Caption: Fischer esterification workflow for methyl 6-isopropylnicotinate synthesis.
Experimental Protocol: Acid-Catalyzed Fischer Esterification
This protocol is adapted from highly successful procedures reported for the synthesis of methyl 6-methylnicotinate, which consistently achieve yields around 75%.[3][7]
-
Reagents & Materials:
-
6-Isopropylnicotinic Acid (1.0 equiv.)
-
Methanol (Anhydrous, ~20 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄) (~0.1 mL per gram of acid)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-isopropylnicotinic acid and methanol.
-
Stir the mixture until the acid is fully dissolved or well-suspended.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise. Causality Note: The exothermic addition of strong acid to methanol requires cooling to prevent uncontrolled boiling and ensure safety.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 12-18 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the resulting residue in an ice bath and carefully neutralize it by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Causality Note: The brine wash removes residual water and inorganic salts from the organic phase, improving the purity of the final product.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 6-isopropylnicotinate. Further purification can be achieved via column chromatography if necessary.
-
Reactivity and Application as a Synthetic Hub
Methyl 6-isopropylnicotinate is not merely an endpoint but a versatile intermediate. Its structure contains multiple reactive sites that can be selectively addressed to build molecular complexity.
Diagram: The Reactivity Hub of Methyl 6-Isopropylnicotinate
Caption: Key transformations using methyl 6-isopropylnicotinate as a precursor.
-
Ester Manipulations: The methyl ester is the most versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide couplings, or reduced to the primary alcohol, a transformation used to access other important building blocks.
-
Pyridine Ring Functionalization: While the existing substituents are deactivating, electrophilic aromatic substitution (e.g., nitration, halogenation) can be directed to the 5-position under forcing conditions. More strategically, the pyridine nitrogen can be oxidized to the N-oxide, which activates the 2- and 4-positions for nucleophilic attack or facilitates other transformations.
-
Advanced Applications: In a drug discovery context, the true power of this building block would be realized by using it in cross-coupling reactions. For example, if a halogen were present at the 2- or 4-position, the molecule could serve as a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, rapidly generating libraries of complex derivatives.
Safety and Handling
While no specific safety data sheet (SDS) exists for methyl 6-isopropylnicotinate, safe handling procedures should be based on those for its close analogs, methyl nicotinate and methyl 6-methylnicotinate.[5][8][9]
-
Hazards: These compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[5][9]
-
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
References
-
Baumann, M.; Baxendale, I. R. (2013). Beilstein J. Org. Chem., 9, 2265. [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). Methyl nicotinate. [Link]
-
Unnamed Source. (n.d.). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]
-
Unnamed Source. (n.d.). Methyl 6-methylnicotinate Safety Data Sheet. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. (2014). J. Med. Chem., 57, 10257. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Application Note: Hydrolysis of Methyl 6-isopropylnicotinate to 6-Isopropylnicotinic Acid
Abstract & Scope
This application note details the procedure for the chemical hydrolysis (saponification) of Methyl 6-isopropylnicotinate to 6-isopropylnicotinic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for modulators of nicotinic acetylcholine receptors and other pyridine-based therapeutics.
The guide provides two validated methods:
-
Method A (LiOH/THF): A mild, high-yielding protocol suitable for discovery chemistry and gram-scale synthesis.
-
Method B (NaOH/EtOH): A robust, cost-effective protocol optimized for process scale-up (>100g).
Chemical Context & Mechanism
The reaction proceeds via a standard base-catalyzed nucleophilic acyl substitution (BAC2 mechanism). The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group. The resulting carboxylic acid is immediately deprotonated in the basic medium to form the carboxylate salt. Final isolation requires careful acidification to the isoelectric point (pI) or fully acidic pH to recover the free acid or its hydrochloride salt.
Reaction Scheme
Substrate: Methyl 6-isopropylnicotinate (
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the base-catalyzed hydrolysis of methyl 6-isopropylnicotinate.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| Methyl 6-isopropylnicotinate | N/A* | >97% | Substrate |
| Lithium Hydroxide Monohydrate | 1310-66-3 | Reagent | Base (Method A) |
| Sodium Hydroxide | 1310-73-2 | Pellets | Base (Method B) |
| Tetrahydrofuran (THF) | 109-99-9 | HPLC | Solvent |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1N & 6N | Acidification |
*Note: If commercial substrate is unavailable, it is typically synthesized via condensation of methyl 6-methylnicotinate or similar precursors.
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Rotary evaporator with vacuum pump.
-
pH meter or precision pH strips (range 0-14).
-
Vacuum filtration setup (Buchner funnel).
-
LC-MS or TLC plates (Silica gel 60 F254).
Experimental Protocols
Method A: Lithium Hydroxide (LiOH) Hydrolysis (Recommended for Purity)
Best for: 100 mg to 10 g scale. Mild conditions minimize decarboxylation risks.
Step-by-Step Procedure:
-
Dissolution: In a suitably sized round-bottom flask, dissolve Methyl 6-isopropylnicotinate (1.0 equiv) in a mixture of THF and Water (3:1 ratio).
-
Example: 1.0 g substrate in 15 mL THF and 5 mL Water.
-
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) in a single portion.
-
Note: The solution may become slightly turbid; this is normal.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .
-
Monitoring: Check reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting material spot (higher Rf) should disappear. If incomplete after 4 hours, warm to 40°C.
-
-
Concentration: Once complete, remove the THF under reduced pressure (rotary evaporator) at 35°C. You will be left with an aqueous residue containing the lithium salt.
-
Workup & Isolation:
-
Dilute the residue with water (approx. 10 mL per gram of substrate).
-
Optional Wash: Wash the basic aqueous layer with Diethyl Ether or MTBE (2 x 10 mL) to remove any unreacted neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1N HCl dropwise with stirring until the pH reaches 3.0 – 4.0 (the isoelectric point region).
-
Observation: A white to off-white solid (zwitterionic free acid) should precipitate.
-
-
Filtration: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.
-
Drying: Wash the cake with a small amount of cold water. Dry under high vacuum at 45°C for 12 hours.
Method B: Sodium Hydroxide (NaOH) Hydrolysis (Scale-Up)
Best for: >10 g scale. Uses cheaper reagents and solvents.
Step-by-Step Procedure:
-
Setup: Charge Methyl 6-isopropylnicotinate (1.0 equiv) into a flask containing Ethanol (5 volumes).
-
Base Addition: Add a solution of NaOH (2.5 equiv) dissolved in minimal Water (2 volumes).
-
Reflux: Heat the reaction mixture to 60-70°C (mild reflux) for 2–3 hours.
-
Quench: Cool to room temperature. Evaporate the ethanol under vacuum.
-
Isolation (HCl Salt Formation):
-
Dissolve the residue in minimal water.
-
Acidify with 6N HCl to pH < 1.
-
Evaporate the water to dryness (or lyophilize) to obtain the crude 6-isopropylnicotinic acid hydrochloride mixed with NaCl.
-
Desalting (Optional): Triturate the solid with hot isopropanol or ethanol, filter off the insoluble NaCl, and concentrate the filtrate to yield the pure HCl salt.
-
Process Workflow Diagram
Figure 2: Operational workflow for Method A (LiOH hydrolysis).
Analytical Data & Validation
Upon isolation, the product should be characterized to ensure structural integrity.
| Parameter | Expected Value / Description | Notes |
| Appearance | White to off-white powder | Color may vary slightly based on drying. |
| Melting Point | ~165 - 170°C (Free Acid/HCl) | Lit. values for analogs (6-Me) are ~210°C; 6-iPr often lower due to steric bulk. |
| 1H NMR (DMSO-d6) | δ ~13.0 (br s, 1H, COOH), 9.0 (d, 1H, Ar-H), 8.2 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.1 (sept, 1H, CH), 1.25 (d, 6H, 2xCH₃) | Characteristic isopropyl septet at 3.1 ppm. |
| MS (ESI+) | [M+H]+ = 166.09 | Consistent with MW 165.19. |
Key Validation Check:
-
Disappearance of Methyl Singlet: In 1H NMR, the singlet corresponding to the methyl ester (~3.9 ppm) must be completely absent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product soluble in water during workup. | Nicotinic acids are amphoteric. Ensure pH is exactly at the isoelectric point (pH 3-4) for precipitation. If no solid forms, saturate the aqueous layer with NaCl and extract with EtOAc or n-Butanol. |
| Incomplete Reaction | Steric hindrance of isopropyl group. | Increase temperature to 50°C or switch to NaOH/EtOH reflux (Method B). |
| Impurity (Decarboxylation) | Excessive heat or strong acid. | Avoid heating the acidic solution during workup. Perform acidification at 0°C. |
| Salt Contamination | Incomplete washing. | If using Method B (HCl salt), ensure desalting via Isopropanol trituration if ash content is high. |
References
-
Sigma-Aldrich. 6-Isopropylnicotinic acid hydrochloride Product Sheet. Accessed Oct 2025.[2][3]
-
BenchChem. Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. (Analogous chemistry for 6-methyl derivatives).
-
PubChem. 6-Methylnicotinic acid Properties and Literature. (Structural analog reference).
-
Organic Syntheses. 6-Hydroxynicotinic acid. Org. Synth. 1956, 36,[4] 44. (General pyridine acid isolation techniques).
-
Environment Clearance (India). Process for methyl-6-methylnicotinate. (Industrial scale ester hydrolysis context).
Sources
Advanced Protocol: Methyl 6-isopropylnicotinate in Pharmaceutical Synthesis
Topic: Using Methyl 6-isopropylnicotinate in pharmaceutical intermediate synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Value
Methyl 6-isopropylnicotinate (CAS: 84625-02-5) serves as a critical lipophilic building block in modern medicinal chemistry. The introduction of the isopropyl group at the C6 position of the nicotinic acid scaffold significantly alters the physicochemical profile of the parent heterocycle, enhancing lipophilicity (logP) and providing steric bulk that can improve metabolic stability against oxidase enzymes.
This intermediate is currently pivotal in the synthesis of:
-
STING Agonists/Modulators: For immuno-oncology applications (e.g., Benzo[b][1,8]naphthyridine derivatives).
-
NaV1.1 Activators: For the treatment of Dravet syndrome and epilepsy.
-
GLP-1 Agonists: As a heterocyclic core modifier.
This guide provides a validated workflow for the synthesis of Methyl 6-isopropylnicotinate via Radical Substitution (Minisci reaction) and its subsequent transformation into bioactive amide intermediates.
Chemical Specifications & Handling
| Property | Specification | Notes |
| IUPAC Name | Methyl 6-(propan-2-yl)pyridine-3-carboxylate | |
| CAS Number | 84625-02-5 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Colorless to pale yellow oil | Low melting solid upon chilling |
| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Ester is moisture sensitive over time |
Synthesis Protocol: Radical Alkylation (Minisci Type)
Rationale: While 6-isopropylnicotinic acid can be synthesized via oxidation of 2-isopropyl-5-methylpyridine, the Minisci reaction allows for the direct, late-stage functionalization of methyl nicotinate. This method is preferred in discovery chemistry for its speed and modularity.
Mechanism of Action
The reaction proceeds via the generation of a nucleophilic isopropyl radical from isobutyric acid (via oxidative decarboxylation). This radical attacks the protonated, electron-deficient pyridine ring at the most electrophilic positions (C2 and C6). Steric factors and thermodynamic control favor the C6 substitution.
Experimental Workflow (Lab Scale: 10 mmol)
Reagents:
-
Methyl nicotinate (1.0 equiv, 1.37 g)
-
Isobutyric acid (3.0 equiv, 2.64 g)
-
Ammonium persulfate (
) (2.0 equiv, 4.56 g) -
Silver nitrate (
) (0.2 equiv, 340 mg) -
Sulfuric acid (
) (1.0 equiv) -
Solvent: DCM/Water biphasic system or Water/Acetonitrile.
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl nicotinate (1.37 g) in a mixture of water (20 mL) and acetonitrile (10 mL). Acidify with concentrated
(0.55 mL) to protonate the pyridine nitrogen ( ). -
Catalyst Addition: Add
(340 mg) and Isobutyric acid (2.64 g) to the solution. -
Radical Initiation: Heat the mixture to 70°C.
-
Oxidant Feed: Add a solution of Ammonium persulfate (4.56 g in 15 mL water) dropwise over 30 minutes. Critical: Rapid addition leads to radical dimerization (formation of 2,3-dimethylbutane) rather than heterocycle attack.
-
Reaction Monitoring: Stir at 70°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the mass shift from 137 (SM) to 179 (Product).
-
Work-up:
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Note: The C2-isomer is a common minor byproduct; it typically elutes after the C6-isomer due to the shielding of the nitrogen lone pair.
-
Downstream Application: Synthesis of Amide Intermediates
The primary utility of Methyl 6-isopropylnicotinate in drug development is as a precursor to 6-isopropylnicotinamide derivatives (e.g., for STING modulation).
Pathway Visualization
The following diagram illustrates the transformation from the ester to the active pharmaceutical intermediate.
Figure 1: Synthetic workflow converting the methyl ester building block into a bioactive amide scaffold.
Protocol: Hydrolysis & Coupling
Step 1: Saponification
-
Dissolve Methyl 6-isopropylnicotinate (1.0 g, 5.58 mmol) in THF (10 mL) and Water (5 mL).
-
Add Lithium Hydroxide monohydrate (
) (2.0 equiv, 468 mg). -
Stir at Room Temperature for 4 hours. Self-Validation: The biphasic mixture will become homogeneous as the ester is consumed and the carboxylate salt forms.
-
Acidify to pH 3–4 with 1M HCl. The acid product (6-isopropylnicotinic acid) may precipitate. If not, extract with EtOAc.
-
Yield Target: >90%.
Step 2: Amide Coupling (General Protocol)
Targeting STING modulator motifs (e.g., coupling with an aniline or fused amine).
-
Activation: Dissolve 6-isopropylnicotinic acid (1.0 equiv) in dry DMF.
-
Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.
-
Coupling: Add the amine partner (e.g., 8-chloro-9-methoxy-benzo[b][1,8]naphthyridine amine for STING targets).
-
Reaction: Stir at RT (or 50°C for sterically hindered amines) for 12–16 hours.
-
Isolation: Dilute with water. The product often precipitates. If oil forms, extract with EtOAc/LiCl (aq) wash to remove DMF.
Quality Control & Troubleshooting
Analytical Parameters
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Isopropyl methyls (Gem-dimethyl) | |
| Isopropyl methine (CH) | ||
| Methyl ester (-OCH₃) | ||
| Pyridine C2-H (Deshielded) | ||
| HPLC | Retention Time shift | Ester is less polar than Acid; More polar than typical coupled amides.[3] |
Troubleshooting Guide
-
Issue: Low yield in Minisci reaction.
-
Root Cause: Radical dimerization or over-oxidation.
-
Solution: Increase the equivalents of isobutyric acid (up to 5.0 equiv) and slow down the persulfate addition rate. Ensure thorough degassing of solvents if using photoredox variants.
-
-
Issue: Incomplete Hydrolysis.
-
Root Cause: Steric bulk of the isopropyl group affecting the ester environment (unlikely at C6, but possible if solvent is poor).
-
Solution: Switch from THF/Water to MeOH/Water or heat to 50°C.
-
References
-
Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method." Tetrahedron, 1971.
-
STING Modulator Synthesis: "Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use." World Intellectual Property Organization, WO2020232378A1, 2020.
-
NaV1.1 Activators: "Pyridinylacetamide derivatives as sodium channel activators."[4] World Intellectual Property Organization, WO2023049367A1, 2023.
-
GLP-1 Agonist Chemistry: "Heterocyclic glp-1 agonists." World Intellectual Property Organization, WO2022078380A1, 2022.
-
Modern Radical Methods: Proctor, R.S.J., and Phipps, R.J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.
Sources
- 1. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. 886214-81-9 6-isopropylpyridine-3-carboxylic acid [casnu.com]
- 4. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
Application Note: Minisci Reaction Protocols for Methyl 6-isopropylnicotinate
This application note details the protocols and strategic implementation of Minisci-type radical substitutions for the functionalization of Methyl 6-isopropylnicotinate . This substrate presents a unique electronic and steric landscape, making it an ideal candidate for late-stage functionalization (LSF) in medicinal chemistry programs targeting metabolic stability and potency optimization.
Introduction & Strategic Value
Methyl 6-isopropylnicotinate is a 3,6-disubstituted pyridine scaffold. In drug discovery, this core is often utilized to modulate lipophilicity (via the isopropyl group) and provide a handle for further elaboration (via the C3-methyl ester).
The Minisci reaction offers a distinct advantage over traditional nucleophilic aromatic substitution (
Substrate Analysis[1]
-
Electronic Activation : The ring nitrogen and the C3-carbomethoxy group (EWG) lower the electron density, activating the ring.
-
Regioselectivity Challenges :
-
C6 Position : Blocked by the isopropyl group.
-
C2 Position : Highly activated (
to N, ortho to EWG) but sterically crowded by the C3-ester. -
C4 Position : Activated (
to N, ortho to EWG) and sterically accessible. -
C5 Position : Less reactive (
to N).
-
Key Application : Direct alkylation to introduce "Magic Methyl" groups, cycloalkyls, or polar side chains (e.g., hydroxymethyl) to tune physicochemical properties (LogP, tPSA) without de novo synthesis.
Mechanistic Basis & Regiocontrol[2][3][4]
The reaction proceeds via the generation of a carbon-centered radical (
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the bias toward C2/C4 functionalization.
Figure 1: Mechanistic divergence in the Minisci alkylation of Methyl 6-isopropylnicotinate. C4 selectivity increases with radical steric bulk.
Experimental Protocols
Protocol A: Classical Silver-Catalyzed Decarboxylation
Best for : Primary and secondary alkyl groups where reagents are inexpensive and ester hydrolysis is not a primary concern (controlled pH).
Mechanism : Oxidative decarboxylation of carboxylic acids by
Materials:
-
Substrate: Methyl 6-isopropylnicotinate (1.0 equiv)
-
Alkylating Agent: Carboxylic Acid (
) (3.0 - 5.0 equiv) -
Catalyst:
(0.2 - 0.5 equiv) -
Oxidant:
(3.0 equiv) -
Solvent: 10% TFA in Water (v/v) or DCM/Water biphasic system.
Step-by-Step Procedure:
-
Dissolution : In a reaction vial, dissolve Methyl 6-isopropylnicotinate (100 mg, 0.56 mmol) and the alkyl carboxylic acid (1.68 mmol, 3 equiv) in 2.0 mL of DCM and 2.0 mL of water.
-
Acidification : Add TFA (0.2 mL) to protonate the pyridine nitrogen. Note: Ensure pH < 3.
-
Catalyst Addition : Add
(19 mg, 0.11 mmol, 0.2 equiv). -
Initiation : Heat the mixture to 40°C with vigorous stirring.
-
Oxidant Addition : Add
(383 mg, 1.68 mmol, 3 equiv) portion-wise over 30 minutes. Critical: Rapid addition causes decarboxylation without coupling (radical dimerization). -
Monitoring : Stir at 40°C for 2-4 hours. Monitor via LC-MS for conversion and C2/C4 ratio.
-
Workup : Basify with sat.
(careful of gas evolution) to pH 8. Extract with DCM (3x).[3] Dry over and concentrate. -
Purification : Flash chromatography (Hexane/EtOAc).
Protocol B: Mild Photoredox Alkylation (Ester-Safe)
Best for : Complex substrates, "Magic Methyl" installation, and preventing ester hydrolysis. Uses mild conditions (Room Temp, no strong acid). Mechanism : Blue-light mediated radical generation from alkyl halides or N-hydroxyphthalimide esters.
Materials:
-
Substrate: Methyl 6-isopropylnicotinate (1.0 equiv)
-
Radical Precursor: Alkyl Bromide (
) or Redox-Active Ester (RAE) (2.0 equiv) -
Photocatalyst:
(1-2 mol%) -
Reductant/Additives: Tris(trimethylsilyl)silane (TTMSS) or Hantzsch Ester.
-
Base:
(2.0 equiv) -
Solvent: DMSO or MeCN.
-
Light Source: Blue LED (450 nm).
Step-by-Step Procedure:
-
Setup : To a 10 mL glass vial equipped with a stir bar, add Methyl 6-isopropylnicotinate (0.5 mmol), Alkyl Bromide (1.0 mmol), and Photocatalyst (0.005 mmol).
-
Solvent : Add degassed DMSO (5 mL).
-
Deoxygenation : Sparge with Nitrogen for 10 minutes. Critical: Oxygen quenches the excited photocatalyst.
-
Irradiation : Seal the vial and irradiate with Blue LEDs at Room Temperature for 12-24 hours.
-
Workup : Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.
-
Purification : Silica gel chromatography.
Application Data & Optimization
The following table summarizes expected outcomes based on radical type for this specific substrate.
| Radical Source ( | Method | Major Regioisomer | Yield (Est.) | Notes |
| Methyl (AcOH or tBuOOH) | Protocol A | C2 / C4 Mixture | 40-60% | C2 favored electronically; separation required. |
| Primary Alkyl (Ethyl, Propyl) | Protocol A | C2 / C4 Mixture | 50-70% | Good efficiency. |
| Secondary Alkyl (Cyclohexyl) | Protocol A/B | C4 Favored | 50-75% | Steric bulk of C3-ester pushes attack to C4. |
| Tertiary Alkyl (t-Butyl) | Protocol A | C4 Exclusive | 60-80% | C2 blocked by steric clash with C3-COOMe. |
| Hydroxymethyl ( | Protocol B | C2 / C4 Mixture | 40-60% | Uses Methanol as solvent/reagent + Peroxide. |
Troubleshooting Guide (Expert Insights)
-
Problem: Low Conversion.
-
Cause: Insufficient protonation of pyridine.
-
Solution: Increase TFA concentration or switch to Protocol A (stronger oxidation).
-
-
Problem: Ester Hydrolysis.
-
Cause: High temperature + Acid in Protocol A.[2]
-
Solution: Switch to Protocol B (Photoredox) or lower temp to 25°C in Protocol A.
-
-
Problem: Polysubstitution.
-
Cause: Product is more reactive than starting material (alkyl groups are electron-donating).
-
Solution: Stop reaction at 70% conversion; use slight excess of substrate relative to radical source.
-
References
-
Minisci, F., et al. (1971).[1][2] "Nucleophilic Character of Carbon Radicals." Tetrahedron, 27. Link (Fundamental mechanism).
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[4] Med.[5] Chem. Commun., 2, 1135-1161. Link (Review of medicinal chemistry applications).
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angew.[5] Chem. Int. Ed., 58, 13666-13699. Link (Modern protocols including photoredox).
-
Choi, J., et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." J. Am. Chem. Soc., 143, 11927-11933.[3] Link (Regioselectivity control strategies).
-
Laha, J. K., et al. (2020).[6] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Org.[7][6][1][3][8] Lett., 22, 1442-1447.[6] Link (Mechanistic insights relevant to heterocycle functionalization).
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Minisci reactions: Versatile CH-functionalizations for medicinal chemists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids [organic-chemistry.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl 6-Isopropylnicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Accelerating Nicotinate Analog Synthesis with Microwave Chemistry
Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The 6-substituted nicotinates, in particular, are key intermediates in the synthesis of drugs targeting a range of conditions, from inflammatory diseases to central nervous system disorders.[1] Traditional synthesis of these compounds often involves lengthy reaction times, high energy consumption, and the use of hazardous reagents.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[5] This is achieved through direct and efficient heating of the reaction mixture, a process known as dielectric heating, which leads to rapid temperature elevation and uniform heating.[4] For researchers and professionals in drug development, MAOS represents a powerful tool to accelerate the synthesis of novel nicotinic acid analogs, enabling faster lead optimization and compound library generation.
This comprehensive guide provides detailed protocols and insights into the microwave-assisted synthesis of methyl 6-isopropylnicotinate, a representative analog. We will explore various cross-coupling strategies, present a detailed step-by-step protocol for a robust synthetic route, and discuss the underlying principles that make MAOS a superior method for this class of transformations.
The Power of Microwave-Assisted Synthesis: A Paradigm Shift
The advantages of employing microwave irradiation in organic synthesis are well-documented and stem from the unique mechanism of microwave heating.[4] Unlike conventional heating, which relies on thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.
-
Increased Reaction Yields: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.
-
Improved Safety: Sealed vessel technology allows for reactions to be performed at temperatures above the solvent's boiling point, further accelerating reaction rates in a safe and controlled manner.
-
Greener Chemistry: Shorter reaction times and improved efficiency translate to significant energy savings and reduced solvent usage, aligning with the principles of green chemistry.[3]
Synthetic Strategies for Methyl 6-Isopropylnicotinate Analogs
The introduction of an isopropyl group at the 6-position of the methyl nicotinate scaffold can be efficiently achieved through various microwave-assisted cross-coupling reactions. The choice of method often depends on the availability of starting materials and the desired functional group tolerance. The most common starting material is a halogenated methyl nicotinate, such as methyl 6-chloronicotinate or methyl 6-bromonicotinate.
Key Cross-Coupling Methodologies:
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction utilizes a boronic acid or boronate ester as the coupling partner. For the synthesis of methyl 6-isopropylnicotinate, isopropylboronic acid or a suitable derivative would be employed. The reaction is known for its high functional group tolerance and the use of relatively stable and non-toxic boron reagents.[3]
-
Negishi Coupling: This method involves the use of an organozinc reagent as the nucleophile.[6] Isopropylzinc halides can be prepared and coupled with the halogenated nicotinate under palladium or nickel catalysis. Organozinc reagents are highly reactive, often leading to rapid and high-yielding reactions, especially under microwave irradiation.[7]
-
Kumada Coupling: This classic cross-coupling reaction employs a Grignard reagent (organomagnesium halide) as the coupling partner.[8] Isopropylmagnesium bromide would be reacted with the nicotinate substrate, typically in the presence of a nickel or palladium catalyst. While highly effective, the high reactivity of Grignard reagents can sometimes limit functional group compatibility.[9]
-
Iron-Catalyzed Cross-Coupling: As a more sustainable and cost-effective alternative to palladium and nickel, iron catalysis has gained significant attention.[10][11] Iron catalysts can mediate the coupling of Grignard reagents with alkyl halides, offering a greener approach to C-C bond formation.[12]
Below is a visual representation of these potential synthetic pathways:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Negishi and Kumada cross-coupling reactions of aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Solvent Selection for Methyl 6-isopropylnicotinate Reactions
This guide outlines the strategic selection of solvents for the processing and functionalization of Methyl 6-isopropylnicotinate (Methyl 6-(propan-2-yl)pyridine-3-carboxylate).[1][2]
Executive Summary
Methyl 6-isopropylnicotinate is a versatile pyridine building block characterized by a lipophilic 6-isopropyl group and a reactive 3-methyl ester.[1][2] Unlike simple methyl nicotinate, the bulky isopropyl group at the 6-position significantly alters the solubility profile and steric environment of the molecule.[1] This guide provides evidence-based solvent selection strategies for three critical transformations: Hydrolysis , Reduction , and Hydrazinolysis .[1]
Key Technical Insight: The 6-isopropyl group increases the LogP (approx. 2.[1][2]4) compared to methyl nicotinate (LogP 0.8), rendering water-only protocols ineffective.[1][2][3] Biphasic or miscible organic co-solvent systems are mandatory for efficient reactivity.[1][2][3]
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is the first step in protocol design.[1]
| Property | Value (Est.) | Implication for Solvent Selection |
| Molecular Weight | 193.24 g/mol | Moderate molecular weight; non-volatile.[1][2] |
| LogP | ~2.4 | Lipophilic. Poor water solubility (<1 mg/mL).[1][2][3][4] Requires organic co-solvents.[1][2][3] |
| H-Bond Donors | 0 | Aprotic. Soluble in DCM, EtOAc, THF, Alcohols.[1] |
| H-Bond Acceptors | 3 (N, 2xO) | Good solubility in protic solvents (MeOH, EtOH) via H-bonding.[1][2][3] |
| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic.[1][2][3] Will protonate in strong acids, altering solubility (water soluble as salt).[1][2][3] |
Reaction-Specific Solvent Protocols
Protocol A: Controlled Hydrolysis (Saponification)
Objective: Conversion to 6-isopropylnicotinic acid without decarboxylation.[1][2][3]
The Challenge: The lipophilicity of the isopropyl group prevents the starting material from dissolving in standard aqueous NaOH.[3] Phase transfer limitations often stall the reaction.[1][2] The Solution: Use a THF:Water (3:1) system.[1][2][3] THF solubilizes the ester, while water solvates the hydroxide ion.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Methyl 6-isopropylnicotinate in THF (5 mL per mmol).
-
Reagent Prep: Prepare a 1.0 M solution of LiOH (2.0 eq) in water.
-
Why LiOH? Lithium coordinates less tightly to the carboxylate than Sodium, often accelerating kinetics in sterically encumbered esters.[1]
-
-
Addition: Add the aqueous LiOH to the THF solution dropwise at 0 °C.
-
Reaction: Allow to warm to 25 °C. Stir vigorously.
-
Workup (pH Swing):
Protocol B: Chemoselective Reduction to Alcohol
Objective: Reduction of the ester to (6-isopropylpyridin-3-yl)methanol.[1][2]
The Challenge: Avoiding over-reduction of the pyridine ring or reaction with the isopropyl methine. The Solution: Anhydrous Methanol with NaBH₄ (safer, milder) or Anhydrous THF with LiAlH₄ (aggressive).[1][2][3]
Recommended System: NaBH₄/CaCl₂ in EtOH (Modified Brown Reduction)
This system mimics LiAlH₄ strength but allows for safer handling and easier solvent recovery.[1][2][3]
-
Activation: Dissolve NaBH₄ (2.0 eq) and CaCl₂ (1.0 eq) in Ethanol at 0 °C. Stir for 30 min to generate the active borohydride species.
-
Addition: Add Methyl 6-isopropylnicotinate (1.0 eq) in a minimum volume of EtOH.
-
Quench: Pour mixture into ice-cold 1M HCl.
-
Extraction: Extract with Ethyl Acetate. Avoid DCM if possible (Green Chemistry).[1][2][3]
Protocol C: Hydrazide Formation (Building Block Synthesis)
Objective: Synthesis of 6-isopropylnicotinohydrazide (precursor for heterocycles).
The Challenge: Reaction rate is slow at room temperature; requires thermal energy.[1][2] The Solution: Ethanol (Reagent Grade) .
-
Setup: Mix Methyl 6-isopropylnicotinate (1.0 eq) and Hydrazine Hydrate (5.0 eq) in Ethanol (3 mL/mmol).
-
Reflux: Heat to reflux (78 °C) for 4–6 hours.
-
Why Ethanol? It provides the necessary thermal window (boiling point) and, crucially, the product is often less soluble in cold ethanol than the starting material, facilitating purification.[3]
-
-
Isolation: Cool to 0 °C. The hydrazide product typically crystallizes out.[1][2][3] Filter and wash with cold ether.[1][2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for solvent selection based on the desired chemical transformation.
Caption: Decision tree for solvent selection based on reaction type, prioritizing solubility and workup efficiency.
Green Chemistry & Optimization
Modern drug development mandates the reduction of Chlorinated Solvents (DCM) and Dipolar Aprotic Solvents (DMF, NMP).[1][2][3]
| Traditional Solvent | Recommended Green Alternative | Rationale for Methyl 6-isopropylnicotinate |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or 2-MeTHF | The 6-isopropyl group imparts sufficient lipophilicity for EtOAc extraction, eliminating the need for DCM.[1][2] |
| DMF | Acetonitrile or DMSO | For nucleophilic substitutions (SNAr), Acetonitrile often suffices at reflux.[1][2][3] If higher T is needed, DMSO is preferred over DMF due to lower toxicity profiles (ICH Q3C).[1][2][3] |
| Diethyl Ether | CPME (Cyclopentyl methyl ether) | CPME resists peroxide formation and has higher hydrophobicity, improving phase separation during workups.[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68379, Isopropyl nicotinate. (Note: Used for structural analog solubility data). Retrieved from [Link]
-
Pfizer Inc. Green Chemistry Solvent Selection Guide. (Standard industry reference for solvent replacement). Retrieved from [Link]
Sources
Application Note: Strategic Functionalization of the Pyridine Ring in Methyl 6-isopropylnicotinate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of Methyl 6-isopropylnicotinate , a privileged scaffold in kinase inhibitor and herbicide discovery.
Executive Summary
Methyl 6-isopropylnicotinate (CAS: 73591-71-6) represents a "privileged" pyridine scaffold. The combination of the electron-withdrawing C3-ester and the bulky lipophilic C6-isopropyl group creates a unique electronic and steric environment. While the ester and isopropyl groups provide handles for solubility and binding, the remaining ring carbons (C2, C4, C5) are often left unexploited due to reactivity challenges.
This guide provides three distinct, validated pathways to functionalize the pyridine core:
-
C2-Functionalization: Via N-Oxide activation and chlorination (The "Gateway" Route).
-
C4/C2-Alkylation: Via Minisci radical substitution.
-
C5-Functionalization: Via Iridium-catalyzed C-H borylation (Sterically driven).[1]
Reactivity Profile & Site Selectivity Analysis
The pyridine ring is electron-deficient ($ \pi $-deficient), making it resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic attack and radical addition.
| Position | Electronic Character | Steric Environment | Preferred Transformation |
| C2 | Highly Acidic ($ \alpha $ to N), Low LUMO | Crowded: Flanked by Ring N and C3-Ester. | Nu-Substitution ( |
| C4 | Acidic ($ \gamma $ to N) | Moderate: Flanked by C3-Ester and C5-H. | Radical Addition: Minisci (favored sterically over C2). |
| C5 | Neutral/Basic ($ \beta $ to N) | Crowded: Flanked by C4-H and C6-Isopropyl. | C-H Activation: Ir-Catalyzed Borylation (distal to N). |
Visualization: Reactivity Map
The following diagram outlines the logical flow for selecting a functionalization strategy.
Caption: Decision tree for functionalizing Methyl 6-isopropylnicotinate based on target position.
Detailed Protocols
Pathway A: C2-Chlorination via N-Oxide (The Gold Standard)
Objective: Introduce a chlorine atom at C2. This is the most reliable method to "unlock" the ring, as the 2-Cl group can be displaced by amines, alkoxides, or thiols in subsequent steps.
Mechanism:
-
N-Oxidation: mCPBA oxidizes the pyridine nitrogen.
-
Reissert-Henze Rearrangement:
activates the N-oxide oxygen, making C2 highly electrophilic. Chloride attacks C2, restoring aromaticity and expelling the oxygen.
Protocol:
-
Oxidation Step:
-
Dissolve Methyl 6-isopropylnicotinate (1.0 eq) in DCM (0.2 M).
-
Cool to 0°C. Add mCPBA (1.2 eq, 70-75%) portion-wise.
-
Warm to RT and stir for 12-16h.
-
Validation: Monitor by TLC (Product is much more polar/lower Rf) or LCMS (M+16 peak).
-
Workup: Wash with sat.
(x3) to remove benzoic acid byproduct. Dry ( ) and concentrate. Yields are typically >90%.
-
-
Chlorination Step:
-
Dissolve the N-oxide intermediate (1.0 eq) in dry DCM or
(0.5 M). Note: Neat POCl3 can be used, but solution phase is milder for the ester. -
Add
(2.0 - 5.0 eq) dropwise at 0°C. -
Heat to reflux (60-80°C) for 2-4h.
-
Critical Parameter: Quenching must be done carefully. Pour reaction mixture onto ice/water with vigorous stirring. Neutralize with solid
to pH 7-8. Extract with DCM. -
Product: Methyl 2-chloro-6-isopropylnicotinate.
-
Pathway B: Minisci Radical Alkylation (C2/C4 Targeting)
Objective: Direct introduction of alkyl groups (e.g., methyl, ethyl, cyclopropyl) without pre-functionalization.
Challenge: Regioselectivity. The radical can attack C2 (electronic preference) or C4 (steric preference). In 3-substituted pyridines, mixtures are common.
-
C2 Attack: Hindered by C3-Ester.
-
C4 Attack: Hindered by C3-Ester.
-
Outcome: Expect a mixture favoring C4 slightly due to the bulky isopropyl group at C6 destabilizing the transition state near C5/N, but C2 is electronically "hot".
Protocol (Modern Ag-Catalyzed):
-
Dissolve Methyl 6-isopropylnicotinate (1.0 eq) in a biphasic mixture of DCM/Water (1:1) or TFA/Water.
-
Add the alkyl carboxylic acid (R-COOH, 2.0 - 3.0 eq) corresponding to the desired alkyl group.
-
Add
(0.2 eq) as catalyst. -
Add
(3.0 eq) as the oxidant. -
Heat to 40-50°C with vigorous stirring for 4-12h.
-
Workup: Basify with NaOH (keep cold to avoid ester hydrolysis), extract with DCM. Purify regioisomers via flash chromatography.
Pathway C: Iridium-Catalyzed C-H Borylation (Accessing C5)
Objective: Install a Bpin ester at C5 (or C4).
Logic: Ir-catalysis is governed by sterics.[2] The active catalyst
-
C2: Blocked by N-coordination and C3-ester.
-
C4: Ortho to C3-ester.
-
C5: Ortho to C6-isopropyl.
-
Insight: While both C4 and C5 are hindered, C5 is often the default "meta" position in 3-substituted pyridines. However, the isopropyl group is bulky. High catalyst loading or elevated temperatures may be required.
Protocol:
-
Glovebox/Schlenk Line Required.
-
Combine:
-
Methyl 6-isopropylnicotinate (1.0 eq)
- (0.6 eq - Note: 0.5 eq is stoichiometric for bis-borylation, use excess substrate to favor mono).
- (1.5 - 3 mol%)
-
dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 - 6 mol%)
-
-
Solvent: THF or MTBE (dry, degassed).
-
Heat at 80°C in a sealed tube for 16h.
-
Workup: Pass through a short plug of silica/Celite to remove catalyst. Analyze via crude NMR to determine Regioisomeric Ratio (RR).
Analytical Data & Troubleshooting
Expected NMR Shifts (Proton)
| Position | Starting Material ( | 2-Chloro Product ( | C5-Bpin Product ( |
| H2 | ~9.0 (d, J=2Hz) | Absent | ~8.8 (s) |
| H4 | ~8.2 (dd) | ~8.1 (d) | ~8.4 (s) |
| H5 | ~7.3 (d) | ~7.2 (d) | Absent |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Oxide) | Over-hydrolysis of ester during workup. | Use |
| No Reaction (Borylation) | Catalyst poisoning by Pyridine N. | Ensure ligand (dtbpy) is fresh. Increase temp to 100°C. |
| Minisci Mixture | Poor radical generation. | Degas solvents. Ensure fresh persulfate. |
References
-
N-Oxidation & Chlorination
- Fagnou, K., et al. "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.
-
(Foundational methodology for N-oxide activation).
-
Minisci Reaction
-
Ir-Catalyzed Borylation
-
Compound Data
- PubChem CID: 12832860 (Methyl 6-isopropylnicotin
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 3. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 4. scispace.com [scispace.com]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Esterification of 6-Isopropylnicotinic Acid
Overview: The esterification of pyridinecarboxylic acids, specifically 6-isopropylnicotinic acid, presents unique synthetic challenges. The inherent basicity of the pyridine nitrogen often leads to catalyst deactivation and salt formation during standard Fischer esterifications. Furthermore, the 6-isopropyl group can exert mild electronic effects on the pyridine ring, altering the reactivity of the carboxylic acid at the 3-position. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers maximize ester yields.
Section 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my yield consistently below 40% when using standard Fischer esterification (H₂SO₄ catalyst, refluxing alcohol)? Expert Insight: The primary cause of low yield in the acid-catalyzed esterification of pyridine derivatives is the protonation of the pyridine nitrogen. When using strong mineral acids like sulfuric acid, the basic nitrogen rapidly forms a non-volatile pyridinium sulfate salt (1). This side reaction pulls the acid catalyst out of the catalytic cycle and drastically reduces the electrophilicity of the carboxylic carbon by withdrawing electron density. Resolution: Switch to an azeotropic water removal setup (Dean-Stark apparatus) using a co-solvent like benzene or toluene. Replacing sulfuric acid with alkane sulfonic acids (e.g., methanesulfonic acid) at lower catalyst loadings (0.1–0.2 equivalents) has been shown to push yields toward theoretical maximums by minimizing destructive salt formation while driving the equilibrium forward (2).
Q2: I attempted to synthesize the acid chloride using Thionyl Chloride (SOCl₂), but the intermediate is insoluble and unreactive. What went wrong? Expert Insight: When 6-isopropylnicotinic acid reacts with SOCl₂, the resulting acid chloride precipitates as a hydrochloride salt (6-isopropylnicotinoyl chloride hydrochloride) (3). This salt is sparingly soluble in inert solvents like dichloromethane or THF, which halts the subsequent esterification step. Resolution: The acylation must be performed in the presence of a strong organic base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), during the alcohol addition phase. The base neutralizes the hydrochloride salt, freeing the pyridine nitrogen and restoring the solubility and reactivity of the acid chloride (4).
Q3: Can I use coupling reagents like DCC or EDC for this substrate? Expert Insight: Yes, but with strict caveats. Carbodiimide coupling (DCC/EDC) with pyridinecarboxylic acids often suffers from the rearrangement of the intermediate O-acylisourea to a thermodynamically stable but synthetically inactive N-acylurea, drastically reducing the final ester yield (3). Resolution: If using EDC, you must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, rapidly intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate before the detrimental N-acylurea rearrangement can occur.
Section 2: Validated Experimental Protocols
To ensure reproducibility, we provide two self-validating workflows. The Acid Chloride method is preferred for complex, secondary, or sterically hindered alcohols, while the Azeotropic method is ideal for simple alkyl esters (e.g., methyl, ethyl, butyl).
Protocol A: Two-Step Acid Chloride-Mediated Esterification
Self-Validation Checkpoint: The intermediate should present as a white/off-white crystalline solid with vigorous initial gas evolution (SO₂ and HCl) during formation.
-
Activation: Suspend 1.0 eq of 6-isopropylnicotinic acid in neat Thionyl Chloride (approx. 5-10 volumes).
-
Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to catalyze the formation of the highly reactive Vilsmeier-Haack intermediate.
-
Reflux: Stir at 40-50°C for 2 hours until gas evolution ceases and the solution homogenizes.
-
Concentration: Remove excess SOCl₂ in vacuo. Triturate the residue with anhydrous diethyl ether to precipitate 6-isopropylnicotinoyl chloride hydrochloride. Filter and dry under vacuum.
-
Esterification: Suspend the acid chloride hydrochloride in anhydrous THF (0.2 M). Add 1.2 eq of the target alcohol.
-
Neutralization & Coupling: Dropwise add 2.5 eq of Triethylamine (Et₃N) at 0°C. The solution will become cloudy as Et₃N·HCl precipitates. Stir at room temperature for 4 hours.
-
Workup: Filter the amine salt, concentrate the filtrate, and purify via silica gel chromatography.
Protocol B: Azeotropic Fischer Esterification (For Simple Alcohols)
Self-Validation Checkpoint: The theoretical volume of water must collect in the Dean-Stark trap to confirm reaction completion.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Combine 1.0 eq of 6-isopropylnicotinic acid, 3.0 eq of the target alcohol (e.g., n-butanol), and a catalytic amount (0.1 eq) of methanesulfonic acid (MSA).
-
Solvent: Add toluene (sufficient to maintain a steady reflux and phase separation in the trap).
-
Reflux: Heat the mixture to reflux (approx. 110-120°C). Monitor the water accumulation in the Dean-Stark trap.
-
Completion: Once water ceases to collect (typically 12-16 hours), cool the reaction to room temperature.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the catalyst and remove unreacted acid. Dry over MgSO₄, concentrate, and distill the pure ester.
Section 3: Quantitative Data Comparison
The following table summarizes the expected performance of various esterification strategies for 6-isopropylnicotinic acid based on established literature precedents for pyridinecarboxylic acids.
| Esterification Method | Typical Yield (%) | Reaction Time (h) | Scalability | Primary Impurity Profile |
| Standard Fischer (H₂SO₄) | 30 - 45% | 24 | High | Unreacted acid, pyridinium sulfate salts |
| Azeotropic Fischer (MSA) | 80 - 90% | 12 - 16 | Very High | Trace unreacted alcohol |
| Acid Chloride (SOCl₂ / Et₃N) | 85 - 95% | 6 | Medium | Et₃N·HCl salts, trace dimer |
| Carbodiimide (EDC / DMAP) | 60 - 75% | 12 | Low | N-acylurea byproducts |
Section 4: Workflow Visualization
The following diagram illustrates the logical decision matrix and chemical pathways for optimizing the esterification of 6-isopropylnicotinic acid.
Caption: Decision matrix and optimization pathways for 6-isopropylnicotinic acid esterification.
References
- Source: Google Patents (US2758999A)
- Esterification of pyridine carboxylic acids (Alkane Sulfonic Acids)
- Source: PMC (NIH)
- A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters Source: BenchChem URL
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 6-isopropylnicotinate
Welcome to the Technical Support Center for the chromatographic purification of Methyl 6-isopropylnicotinate. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical chromatography and benchtop execution.
Overview & Chemical Context
Methyl 6-isopropylnicotinate is a critical intermediate in the synthesis of various pharmaceutical agents, including T-type calcium channel antagonists 1. Structurally, it features a basic pyridine ring and a moderately polar ester functional group. This dual nature presents specific chromatographic challenges: the basic nitrogen can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor recovery 2, while the ester group dictates its overall mobility in standard normal-phase solvent systems 3.
Standard Operating Procedure: Step-by-Step Purification
This self-validating protocol ensures high-fidelity separation of Methyl 6-isopropylnicotinate from crude reaction mixtures (e.g., post-hydrogenation or esterification).
Phase 1: Pre-Column Preparation
-
Reaction Quench & Filtration: If the ester was synthesized via hydrogenation of methyl 6-(prop-1-en-2-yl)nicotinate using Pd/C, filter the crude mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Concentrate the methanolic filtrate under reduced pressure 1.
-
Acid-Base Wash (Self-Validation Step): To guarantee that no unreacted 6-isopropylnicotinic acid co-elutes with your product, dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 4. The target ester remains in the organic layer, while the deprotonated acid partitions into the aqueous layer.
-
Stationary Phase Neutralization: Slurry pack a flash chromatography column with 230-400 mesh silica gel. Crucially, use a solvent system of Hexane containing 1-3% Triethylamine (TEA). This neutralizes the acidic silanol sites on the silica, preventing the basic pyridine ring from irreversibly binding 5.
Phase 2: Loading and Elution
-
Sample Loading: Dissolve the organic residue in a minimum volume of DCM (or the starting mobile phase). Carefully apply it evenly to the flat head of the silica bed to ensure a narrow sample band.
-
Gradient Elution: Begin elution with 5% Ethyl Acetate (EtOAc) in Hexane (spiked with 1% TEA). Gradually increase the polarity to 15-20% EtOAc/Hexane. The ester will elute in this window, well before more polar impurities like amines or alcohols [[5]](), 3.
-
Fraction Monitoring: Spot fractions on a silica TLC plate and visualize under short-wave UV light (254 nm). Methyl 6-isopropylnicotinate is strongly UV-active due to its conjugated aromatic system.
Phase 3: Recovery & Verification
-
Concentration: Pool the fractions containing the pure product. Evaporate the solvent using a rotary evaporator. Crucial: Keep the water bath below 35°C to prevent volatilization of the low-molecular-weight ester 2.
-
Verification: Confirm purity via 1H NMR (400 MHz, CD3OD). Pure methyl 6-isopropylnicotinate presents as a colorless oil with characteristic shifts: a doublet at 9.01 ppm (pyridine proton), a methoxy singlet at 3.93 ppm, and an isopropyl doublet at 1.32 ppm 1.
Troubleshooting Guide
Q: Why is my methyl 6-isopropylnicotinate streaking heavily on the TLC plate and column? A: Causality: The basic nitrogen of the pyridine ring has a strong affinity for the acidic silanol (Si-OH) groups present on standard bare silica gel. This causes a continuous retention-and-release cycle as the compound travels down the column, manifesting as severe streaking and poor resolution 2. Solution: You must neutralize the stationary phase. Add 1% to 3% triethylamine (TEA) to your EtOAc/Hexane mobile phase 5. The TEA competitively binds to the acidic silanol sites, allowing the nicotinate ester to elute as a sharp, symmetrical band.
Q: I am experiencing unusually low mass recovery after pooling and concentrating my fractions. Where did my compound go? A: Causality: Low recovery of pyridine esters typically stems from two factors: irreversible adsorption to the column matrix (if TEA was omitted) or physical loss during post-purification evaporation [[2]](). Methyl 6-isopropylnicotinate is a relatively low-molecular-weight oil and exhibits slight volatility. Solution: First, ensure the column was properly deactivated with a basic modifier. Second, optimize your rotary evaporation process: maintain the water bath temperature below 35°C, use a gentle vacuum, and avoid leaving the purified oil on a high-vacuum manifold for extended periods.
Q: My isolated ester is contaminated with the starting material, 6-isopropylnicotinic acid. How do I separate them? A: Causality: Carboxylic acids and their corresponding esters can sometimes elute closely if the solvent gradient is ramped too aggressively, or if the column is overloaded. Solution: Instead of relying solely on chromatography, implement a chemical separation prior to the column. Dissolve the crude mixture in dichloromethane (DCM) and perform a liquid-liquid extraction using a saturated sodium bicarbonate (NaHCO3) wash 4. The unreacted acid will deprotonate and partition into the aqueous layer, while the target ester remains in the organic layer.
Frequently Asked Questions (FAQs)
Q: Can I use a Methanol/Dichloromethane (MeOH/DCM) solvent system instead of EtOAc/Hexane? A: While MeOH/DCM is excellent for highly polar molecules, it is generally not recommended as the primary system for moderately polar esters like methyl 6-isopropylnicotinate. Furthermore, exceeding 10% methanol can begin to dissolve the silica gel itself, contaminating your product with dissolved silica [[5]](). EtOAc/Hexane provides superior, tunable resolution for this specific polarity range.
Q: How can I verify that my compound didn't degrade on the silica column? A: Use a 2D TLC self-validation method 2. Spot your sample in the bottom corner of a square TLC plate and develop it. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If the compound is stable, all spots will lie on a perfect 45-degree diagonal. Any spots falling below this diagonal indicate acid-catalyzed degradation on the silica.
Quantitative Data: Solvent System Optimization
| Solvent System | Additive | Polarity Profile | Suitability for Methyl 6-isopropylnicotinate | Mechanistic Notes |
| EtOAc / Hexane | None | Low to Moderate | Poor | Basic pyridine nitrogen interacts with acidic silica, causing severe streaking 2. |
| EtOAc / Hexane | 1-3% Triethylamine | Low to Moderate | Optimal | TEA neutralizes silanol groups; ester elutes cleanly as a sharp band 5. |
| MeOH / DCM | None | High | Sub-optimal | Too polar for this ester; >10% MeOH risks dissolving the silica stationary phase 5. |
| Acetone / Hexane | None | Moderate | Acceptable | Provides alternative selectivity for nicotinate esters, but lacks the basic modifier needed to fully prevent tailing 6. |
Workflow Visualization
Diagnostic workflow for addressing pyridine derivative streaking during silica gel chromatography.
References
-
WO2022216386A2 - T-type calcium channel antagonists and uses thereof. Google Patents.1
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.2
-
Solvent Systems for Flash Column Chromatography. Chemistry - University of Rochester.5
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.4
-
Column chromatography. UVic.3
-
Chromatography of Nicotinic Acid Derivatives. Polish Pharmaceutical Society.6
Sources
Recrystallization solvents for Methyl 6-isopropylnicotinate purification
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 6-isopropylnicotinate (CAS: 84625-02-5).[1]
Critical Technical Alert: Physical State Verification
User Query: "Which solvents should I use to recrystallize Methyl 6-isopropylnicotinate?"
Senior Scientist Response: Before proceeding with solvent selection, it is critical to address the physical properties of your target compound. Unlike its analog Methyl 6-methylnicotinate (which is a solid, mp 34-37°C), Methyl 6-isopropylnicotinate is typically a colorless oil at room temperature [1, 2].[1]
The bulky isopropyl group at the C6 position disrupts the crystal lattice packing efficiency compared to the methyl variant, significantly lowering the melting point. Therefore, standard ambient-temperature recrystallization is not chemically feasible for the free base ester.
Recommended Action:
-
If you have the free base (Oil): Switch to Vacuum Distillation or Flash Column Chromatography .
-
If you require a solid: You must convert the ester to a crystalline salt (e.g., Hydrochloride or Oxalate) or perform Low-Temperature Crystallization (< -20°C).[1]
Purification Protocols (Troubleshooting & Guides)
Protocol A: Purification of the Free Base (Oil)
Since the product is an oil, "recrystallization" often results in "oiling out" (phase separation) rather than crystal formation. Use these methods instead.
Option 1: Vacuum Distillation (High Purity)
This is the most scalable method for removing non-volatile impurities (like inorganic salts or polymeric byproducts).
-
Boiling Point Estimation: ~100-110°C at 0.5 mmHg (Predicted based on structural homologs).[1]
-
Procedure:
-
Equip a short-path distillation head.[1]
-
Apply high vacuum (< 1 mmHg).
-
Collect the main fraction. Discard the initial "forerun" (solvent traces) and the "pot residue" (oligomers).
-
Option 2: Flash Chromatography (Standard)[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes / Ethyl Acetate.
-
Gradient: Start at 100% Hexanes , gradient to 10:1 or 5:1 Hexanes:EtOAc .
-
Note: The isopropyl group increases lipophilicity; the compound will elute earlier than Methyl nicotinate.
-
Protocol B: Recrystallization of the Salt Form (Solid)
If you require a solid for storage or stability, converting the oil to a Hydrochloride (HCl) salt is the standard industry approach to enable recrystallization.
Target Product: Methyl 6-isopropylnicotinate Hydrochloride Solvent System: Isopropanol (IPA) / Diethyl Ether or Ethanol / Ethyl Acetate.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10g of crude Methyl 6-isopropylnicotinate oil in 50 mL of anhydrous Diethyl Ether (or EtOAc).
-
Acidification: Cool to 0°C. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (or bubble dry HCl gas).
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Recrystallization:
-
Filter the crude salt.
-
Dissolve in minimum hot Isopropanol (IPA) .
-
Add Diethyl Ether dropwise until slight turbidity appears.
-
Cool slowly to 4°C, then -20°C.
-
-
Yield: Filter crystals and dry under vacuum.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying 6-substituted nicotinates based on their physical state and impurity profile.
Caption: Purification decision tree for Methyl 6-isopropylnicotinate emphasizing the distinction between free base oil processing and salt crystallization.
Troubleshooting & FAQ
Q1: I tried recrystallizing from Hexane, but it just formed an oil at the bottom. Why? A: This is a classic phenomenon known as "oiling out." Because the melting point of Methyl 6-isopropylnicotinate is likely near or below room temperature, it separates as a liquid phase before it can crystallize.[1]
-
Fix: If you must crystallize the neutral molecule, use Pentane and cool the solution to -78°C (dry ice/acetone bath). However, handling the solid will be difficult as it may melt upon warming.
Q2: My product has a yellow tint after chromatography. How do I remove it? A: The yellow color often comes from trace pyridine-N-oxide impurities or polymerized byproducts.[1]
-
Fix: Dissolve the oil in Hexane and treat with Activated Charcoal (5% w/w) for 30 minutes. Filter through Celite. The filtrate should be colorless.
Q3: Can I recrystallize the starting material (6-isopropylnicotinic acid) instead? A: Yes! The precursor acid is a solid.
-
Solvent: Water / Ethanol (mixed solvent) or pure Isopropanol.
-
Strategy: Purify the acid before esterification to ensure the final liquid ester is cleaner.
Summary of Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | 84625-02-5 | Confirmed Registry Number [1] |
| Physical State | Colorless Oil | At 25°C [1, 2] |
| Molecular Weight | 179.22 g/mol | |
| Solubility | High: MeOH, EtOAc, DCM, EtherLow: Water, Hexane (cold) | Lipophilic due to isopropyl group |
| Preferred Purification | Vacuum Distillation | For Free Base |
| Salt Form MP | > 150°C (Expected) | For HCl Salt |
References
-
Patent WO2022216386A2 . T-type calcium channel antagonists and uses thereof. (2022).[1] Describes synthesis and isolation of Methyl 6-isopropylnicotinate as a "colorless oil" (Paragraph [0373]).[1][2]
-
Patent WO2024081653A2 . Methods of lowering miro2 to treat neurodegenerative diseases. (2024). Confirms isolation of the compound as an oil after Pd/C hydrogenation.[3]
-
ChemicalBook . Methyl 6-methylnicotinate Properties. (Used for comparative homology data regarding melting point trends of pyridine esters).
Sources
Technical Support Center: Stability and Handling of Methyl 6-isopropylnicotinate
Welcome to the technical support center for Methyl 6-isopropylnicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we provide in-depth answers to common questions regarding its stability, outline best practices for storage and handling to prevent degradation, and offer detailed protocols for verifying sample integrity. Our goal is to equip you with the technical knowledge to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 6-isopropylnicotinate and why is it susceptible to hydrolysis?
Methyl 6-isopropylnicotinate is an ester derivative of nicotinic acid, featuring a methyl ester group at the 3-position and an isopropyl group at the 6-position of the pyridine ring. The key structural feature responsible for its instability is the methyl ester functional group (-COOCH₃).
Mechanism of Hydrolysis: Esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond.[1][2] This reaction breaks the ester down into its constituent carboxylic acid (6-isopropylnicotinic acid) and alcohol (methanol).[3] The reaction can be catalyzed by either acid or base, with the rate significantly increasing in their presence.[1][4] Atmospheric moisture provides the water necessary for this degradation to occur, even without added acid or base catalysts, albeit at a slower rate.[4] The carbonyl carbon of the ester is electrophilic and is attacked by the nucleophilic oxygen atom of a water molecule, initiating the cleavage.[2]
Q2: I suspect my sample of Methyl 6-isopropylnicotinate has degraded. How can I confirm hydrolysis has occurred?
Visual inspection is often insufficient. Confirmation of hydrolysis requires analytical techniques that can separate and identify both the parent ester and its carboxylic acid degradant.
The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for quantifying methyl nicotinate and its primary degradation product, nicotinic acid.[5] A reverse-phase C18 column can effectively separate the more nonpolar ester from the more polar carboxylic acid.[5][6] By comparing the retention times and peak areas of your sample against certified reference standards of both compounds, you can confirm degradation and quantify the extent of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for analyzing volatile compounds like Methyl 6-isopropylnicotinate.[5] The parent ester will have a characteristic retention time and mass spectrum. The hydrolysis product, 6-isopropylnicotinic acid, is less volatile and may require derivatization to be analyzed effectively by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the sample's composition. The methyl ester group of the parent compound has a characteristic singlet peak (around 3.9 ppm for similar structures). Upon hydrolysis, this peak will diminish, and new peaks corresponding to the carboxylic acid proton will appear. Comparing the integration of these peaks can provide a molar ratio of the two species.
For a definitive, step-by-step method, please refer to Protocol 1: HPLC-UV Quantification of Hydrolysis below.
Q3: What are the ideal storage conditions to prevent the hydrolysis of Methyl 6-isopropylnicotinate?
To minimize hydrolysis, the compound must be rigorously protected from moisture, heat, and incompatible materials.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures decrease the rate of chemical reactions, including hydrolysis.[1][2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | An inert atmosphere displaces moist air, preventing the primary reactant (water) from contacting the ester.[7] |
| Container | Tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can catalyze other degradation pathways.[8][9][10] Ensure the container is made of non-reactive material. |
| Location | A cool, dry, well-ventilated area away from incompatible materials. | Prevents accidental exposure to acids, bases, or strong oxidizing agents which can accelerate degradation.[10][11][12] |
| Handling | Use of a desiccator for short-term storage after opening. | A desiccator provides a dry environment to protect the compound from atmospheric humidity between uses.[13] |
This data is synthesized from best practices for handling esters and moisture-sensitive compounds.[8][10][11][12][13][14]
Q4: My laboratory environment is often humid. What additional precautions are non-negotiable?
High ambient humidity requires a more stringent approach to handling.
-
Inert Atmosphere Handling: Never handle the compound in open air. Use a glovebox or a glove bag filled with a dry, inert gas like nitrogen or argon.[13] This is the most effective way to prevent moisture exposure.
-
Use of Sure/Seal™ or Similar Septum-Sealed Bottles: Many moisture-sensitive reagents are supplied in bottles with a septum-sealed cap.[15] This allows for the removal of the compound with a syringe through the septum while maintaining a positive pressure of inert gas inside, preventing air from entering.[16] For detailed steps, see Protocol 2: Inert Atmosphere Handling and Aliquoting .
-
Aliquot Upon Receipt: To prevent repeated exposure of the main stock to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere immediately upon receipt.[17]
-
Dry Glassware: Ensure all glassware and spatulas are thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.[16]
Q5: Can I still use a sample of Methyl 6-isopropylnicotinate that has partially hydrolyzed?
This is strongly discouraged. The presence of the hydrolysis product, 6-isopropylnicotinic acid, can lead to several experimental issues:
-
Inaccurate Quantification: The actual concentration of the active ester is lower than the weighed amount, leading to errors in stoichiometry and dosing.
-
Altered Physicochemical Properties: The presence of the carboxylic acid can change the solubility, polarity, and reactivity of the material.
-
Unpredictable Biological Activity: The hydrolysis product may have different biological activity, or it could interfere with the activity of the parent compound, leading to confounding results.
If hydrolysis is confirmed, it is highly recommended to acquire a new, pure batch of the compound to ensure the integrity of your research.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results or loss of compound activity in assays. | Hydrolysis of the ester group. The active compound has degraded into the less active or inactive carboxylic acid. | 1. Verify the purity of your current stock using the HPLC method outlined in Protocol 1 . 2. If degradation is confirmed (>1-2%), discard the stock and obtain a fresh batch. 3. Implement the stringent storage and handling procedures described in the FAQs and Protocol 2 . |
| White precipitate or cloudiness forms when dissolving the compound in a non-polar organic solvent. | The hydrolysis product, 6-isopropylnicotinic acid, is significantly more polar and may be less soluble in non-polar solvents compared to the parent ester. | 1. Confirm the identity of the precipitate by separating it and running an analytical test (e.g., melting point, NMR). 2. This is a strong indicator of significant hydrolysis. The sample should not be used. |
| The pH of an unbuffered aqueous solution containing the compound drifts downward over time. | The formation of 6-isopropylnicotinic acid will lower the pH of the solution. | 1. Monitor the pH of your solutions over the course of the experiment. 2. Use freshly prepared solutions for all experiments. 3. If stability in solution is required, perform a stability study using buffered solutions at various pH levels to find the optimal conditions. |
Visualizations
Hydrolysis Pathway
Caption: The hydrolysis of Methyl 6-isopropylnicotinate yields its corresponding carboxylic acid and methanol.
Troubleshooting Decision Workflow
Caption: Decision tree for addressing suspected sample degradation.
Experimental Protocols
Protocol 1: HPLC-UV Quantification of Hydrolysis
This protocol provides a general method for the simultaneous analysis of Methyl 6-isopropylnicotinate and its primary hydrolysis product, 6-isopropylnicotinic acid.
1. Materials and Reagents:
-
Methyl 6-isopropylnicotinate (Your sample)
-
Methyl 6-isopropylnicotinate (Certified Reference Standard)
-
6-isopropylnicotinic acid (Certified Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B, hold for 1 minLinear gradient to 20% A / 80% B over 7 minHold at 20% A / 80% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 265 nm |
| Injection Vol. | 10 µL |
Note: This is a starting method. Optimization may be required based on your specific column and system.
4. Procedure:
-
Standard Preparation: Prepare individual stock solutions of the certified reference standards of Methyl 6-isopropylnicotinate and 6-isopropylnicotinic acid in acetonitrile at 1 mg/mL. Create a mixed standard solution containing both compounds at a known concentration (e.g., 50 µg/mL each) by diluting the stocks.
-
Sample Preparation: Accurately weigh and dissolve your sample of Methyl 6-isopropylnicotinate in acetonitrile to a final concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject the mixed standard solution to determine the retention times (RT) for both 6-isopropylnicotinic acid (expected to be the earlier peak) and Methyl 6-isopropylnicotinate (later peak).
-
Inject your prepared sample.
-
-
Data Interpretation:
-
Identify the peaks in your sample chromatogram by comparing their retention times to the standards.
-
The presence of a peak at the RT of 6-isopropylnicotinic acid confirms hydrolysis.
-
Quantify the percentage of each component by comparing the peak areas. Purity (%) = [Area(Parent) / (Area(Parent) + Area(Hydrolysis Product))] x 100.
-
Protocol 2: Inert Atmosphere Handling and Aliquoting
This protocol describes how to safely handle and aliquot a new bottle of Methyl 6-isopropylnicotinate to prevent moisture contamination.
1. Materials:
-
Glovebox or glove bag with a supply of dry nitrogen or argon.
-
Original septum-sealed bottle of Methyl 6-isopropylnicotinate.
-
Multiple small, amber glass vials with PTFE-lined caps, pre-dried in an oven and cooled in a desiccator.
-
Sterile, dry syringes and needles (18-21 gauge).[16]
-
Parafilm® or similar sealing film.
2. Procedure:
-
Preparation: Place the sealed bottle of Methyl 6-isopropylnicotinate, dried vials, syringes, and needles inside the glovebox/glove bag. Purge the glovebox with the inert gas for at least 15-20 minutes to displace all air and moisture.
-
Pressurize the Source Bottle: Uncap the nitrogen/argon line inside the glovebox. Insert a clean, dry needle connected to the gas line through the septum of the main bottle. This will create a slight positive pressure of inert gas. Insert a second "vent" needle to allow for gas exchange and prevent over-pressurization.
-
Withdraw the Compound: Remove the vent needle. Using a new, dry syringe, pierce the septum and withdraw the desired amount of the compound. The positive pressure inside the bottle will help fill the syringe.
-
Aliquot: Dispense the compound from the syringe into the small, pre-dried vials.
-
Seal: Immediately cap each vial tightly. As an extra precaution, wrap the cap-vial interface with Parafilm®.
-
Storage: Remove the newly created aliquots and the main stock bottle from the glovebox. Store all vials at the recommended 2-8°C.[18] Label each aliquot clearly.
-
Future Use: For subsequent experiments, use one of the smaller aliquots completely, rather than repeatedly opening the main stock bottle.
References
-
TutorChase. How do esters undergo hydrolysis?. Available from: [Link]
-
Fiveable. Ester Hydrolysis Definition. Available from: [Link]
-
PSIBERG. Hydrolysis of Esters: Mechanism and Conditions. Published July 16, 2022. Available from: [Link]
-
IPL.org. Esters Hydrolysis Rates. Published February 19, 2021. Available from: [Link]
-
University of Rochester Department of Chemistry. How to Store Reagents. Available from: [Link]
-
TCI EUROPE N.V. Safety Data Sheet: Methyl 6-methylnicotinate. Published November 4, 2024. Available from: [Link]
-
Chemistry Stack Exchange. Rate of hydrolysis of ester in presence of an acidic medium. Published April 21, 2019. Available from: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Published March 25, 2025. Available from: [Link]
-
Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available from: [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]
-
Ibis Scientific, LLC. An Essential Guide to Best Practices in Liquid Lab Handling. Published February 11, 2025. Available from: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METHYL NICOTINATE. Available from: [Link]
-
Taylor & Francis Online. Determination of Nicotinic Acid and Metabolites in Urine, Cosmetics, and Pharmaceuticals by High-Performance Liquid Chromatography with Novel Electrochemical Detection. Published May 26, 2016. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Isopropyl nicotinate. Available from: [Link]
-
PMC. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Published online 2014. Available from: [Link]
-
MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Published April 14, 2019. Available from: [Link]
-
PubChem - NIH. Methyl Nicotinate. Available from: [Link]
-
ResearchGate. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Published February 7, 2026. Available from: [Link]
-
Zenodo. A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Available from: [Link]
- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
-
NIST WebBook. 4-Pyridinecarboxylic acid, methyl ester. Available from: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. fiveable.me [fiveable.me]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. psiberg.com [psiberg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. How To [chem.rochester.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 17. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 18. chemimpex.com [chemimpex.com]
Troubleshooting low conversion rates in nicotinate synthesis
Welcome to the Nicotinate Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor conversion rates when synthesizing nicotinates (esters of nicotinic acid). Nicotinic acid presents unique physicochemical challenges—specifically its zwitterionic nature and the moisture sensitivity of its activated intermediates.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind synthetic failures, provide quantitative data for reaction optimization, and outline self-validating protocols to ensure your workflows are robust and reproducible.
I. Diagnostic Workflow for Low Conversion Rates
Before adjusting your reaction parameters, identify your synthetic pathway and its most common failure modes. Use the diagnostic logic tree below to isolate the root cause of your low yields.
Diagnostic workflow for troubleshooting nicotinate synthesis conversion failures.
II. Mechanistic Troubleshooting FAQs
Q: Why is my Fischer esterification of nicotinic acid stalling at 40-50% conversion? A: The primary cause is the zwitterionic nature of nicotinic acid, which makes it highly insoluble in standard organic solvents and alcohols. If you are using only catalytic amounts of sulfuric acid, the reaction will stall because the solid nicotinic acid remains undissolved. You must use super-stoichiometric amounts of concentrated sulfuric acid. The acid acts not just as a catalyst, but as a reactant to protonate the pyridine nitrogen, breaking the zwitterionic network and driving the acid into solution 1. Furthermore, because Fischer esterification is an equilibrium process, water accumulation will halt conversion.
Q: I am using the nicotinoyl chloride route for a bulky alcohol, but my final nicotinate yield is abysmal. What is the mechanistic failure? A: When you react nicotinic acid with thionyl chloride (SOCl₂), the product is not just nicotinoyl chloride—it is nicotinoyl chloride hydrochloride. If you only add 1-2 equivalents of an organic base (like triethylamine or pyridine) during the subsequent coupling step, the base is entirely consumed neutralizing the hydrochloride salt and the HCl generated by the esterification itself. This leaves the reaction mixture acidic, which protonates the target alcohol and halts nucleophilic attack. To achieve high conversion, you must use 4 to 7 equivalents of anhydrous triethylamine relative to the nicotinoyl chloride hydrochloride 2.
Q: My transesterification of methyl nicotinate to a complex ester (e.g., menthyl nicotinate) is failing to reach completion. How do I force the reaction? A: Transesterification is strictly governed by Le Chatelier's principle. When reacting methyl nicotinate with a bulky alcohol in the presence of an alkaline catalyst (e.g., sodium methoxide), methanol is produced as a byproduct. If methanol is not actively removed, the reaction reaches a premature equilibrium. The process must be conducted under partial vacuum at elevated temperatures (40°C to 150°C) to continuously distill off the lower-boiling methanol 3. Additionally, alkoxide catalysts are highly hygroscopic; trace moisture will irreversibly hydrolyze the ester to nicotinic acid, permanently poisoning the catalyst.
III. Quantitative Conversion Data
Use the table below to benchmark your expected conversion rates against specific corrective actions.
| Synthetic Route | Common Failure Point | Corrective Action | Expected Conversion Rate |
| Fischer Esterification | Zwitterion insolubility | Use >1.5 eq. concentrated H₂SO₄ | 20% → >80% |
| Fischer Esterification | Water accumulation | Implement Soxhlet extraction / Dean-Stark | 50% → 95% |
| Acid Chloride Route | HCl salt neutralization | Use 4–7 eq. anhydrous Triethylamine | <30% → 70–85% |
| Transesterification | Methanol equilibrium | Apply partial vacuum distillation | 40% → >90% |
IV. Self-Validating Experimental Protocols
A robust protocol should tell you if it is working while you are running it. The following methodologies include built-in visual and chemical validation checkpoints.
Protocol A: Self-Validating Fischer Esterification of Methyl Nicotinate
Ideal for simple, unhindered alcohols.
-
Preparation: Suspend nicotinic acid (1 eq) in a large excess of anhydrous methanol, which acts as both the reactant and the solvent 1.
-
Acidification (Validation Checkpoint): Carefully add concentrated H₂SO₄ (>1.5 eq) dropwise.
-
Self-Validation: The cloudy, opaque suspension will transition to a completely clear solution as the pyridine ring is protonated. If the solution remains cloudy, you have not added enough acid to break the zwitterion.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 12–16 hours.
-
Neutralization (Validation Checkpoint): Cool the mixture to room temperature and slowly add a 10% aqueous sodium bicarbonate solution.
-
Self-Validation: Vigorous effervescence (CO₂ gas) will occur. The neutralization is only complete when gas evolution completely ceases upon further addition of bicarbonate.
-
-
Extraction: Extract the aqueous layer with chloroform. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl nicotinate as a white powder 1.
Protocol B: High-Yield Synthesis of Complex Nicotinates via Acid Chloride
Ideal for bulky or sensitive alcohols (e.g., resveratrol, menthol).
-
Chlorination: Suspend nicotinic acid (1 eq) in excess freshly distilled thionyl chloride (SOCl₂). Reflux for 4–6 hours on a water bath until the evolution of SO₂ and HCl gases ceases.
-
Isolation: Distill off the excess SOCl₂ under vacuum. Co-evaporate the residue with anhydrous chloroform or toluene to remove all residual SOCl₂, yielding nicotinoyl chloride hydrochloride as a pale yellow crystalline solid 4. Do not attempt to purify this further; use immediately to prevent moisture degradation.
-
Coupling (Validation Checkpoint): Dissolve the target alcohol (0.2–0.3 eq) and the nicotinoyl chloride hydrochloride (1 eq) in an anhydrous organic solvent (e.g., acetone). Slowly drip in anhydrous triethylamine (4–7 eq) [[2]]().
-
Self-Validation: Immediate formation of a dense, white precipitate (triethylamine hydrochloride) confirms that the base is successfully neutralizing the system and driving the esterification forward.
-
-
Reflux & Workup: Reflux the mixture for 4–6 hours. Filter off the white precipitate, wash the filtrate with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to obtain the target nicotinate 2.
V. References
-
Synthesis and antinociceptive activity of methyl nicotinate. researchgate.net. 1
-
CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method. google.com. 2
-
US10654806B2 - Menthyl nicotinate synthesis process. google.com. 3
-
Synthesis, physicochemical and kinetic studies of redox derivative of bis(2-chloroethylamine) as alkylating cytotoxic agent for. arabjchem.org. 4
Sources
Removing unreacted starting materials from Methyl 6-isopropylnicotinate
Executive Summary
This technical guide addresses the purification of Methyl 6-isopropylnicotinate (CAS: N/A for specific isomer, generic Nicotinate derivatives applied). The primary challenge in synthesizing this molecule via Fischer esterification is the complete removal of the unreacted starting material, 6-isopropylnicotinic acid , without hydrolyzing the newly formed ester.
Due to the amphoteric nature of the pyridine ring, standard workups often fail if pH is not strictly controlled. This guide provides a self-validating Acid-Base extraction protocol and troubleshooting for chromatographic isolation.
Module 1: The "Self-Validating" Extraction Protocol
Objective: Remove unreacted 6-isopropylnicotinic acid and mineral acid catalysts (H₂SO₄) without column chromatography.
The Chemical Logic (Why this works)
To separate the product (Ester) from the starting material (Acid), we exploit the acidity difference between the carboxylic acid group and the pyridine ring.
-
Target (Ester): Contains a basic pyridine nitrogen (
) but no acidic protons. It is lipophilic. -
Impurity (Acid SM): Contains a basic pyridine nitrogen AND an acidic carboxylic acid proton (
). -
The Solution: Washing with a weak base (Saturated NaHCO₃, pH ~8.5) deprotonates the carboxylic acid (making it a water-soluble carboxylate salt) but leaves the ester neutral and organic-soluble.
Step-by-Step Workflow
| Step | Action | Critical Observation (Self-Validation) |
| 1 | Concentration | Remove excess Methanol (MeOH) via rotary evaporation. Crucial: Residual MeOH acts as a phase-transfer co-solvent and prevents clean layer separation. |
| 2 | Dissolution | Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude. |
| 3 | The "Kill" Wash | Wash organic layer with Ice-Cold Saturated NaHCO₃ . Add slowly. |
| 4 | The Separation | Separate layers. Keep the Organic Layer (Contains Ester). The Aqueous Layer contains the unreacted Acid SM as a sodium salt. |
| 5 | Polishing | Wash organic layer with Brine (Sat. NaCl) to remove trapped water. Dry over |
| 6 | Recovery | Concentrate organic layer to yield pure Methyl 6-isopropylnicotinate. |
Visualization: The Extraction Logic
Figure 1: Selective removal of carboxylic acid starting material using pH-controlled extraction.
Module 2: Advanced Purification (The "Reverse Extraction")
Issue: User reports presence of neutral non-acidic impurities (e.g., decarboxylated byproducts or non-polar contaminants from solvents) that persist after the NaHCO₃ wash.
Solution: The "Reverse Extraction" technique exploits the basicity of the pyridine ring on the product.
-
Extract into Acid: Take the organic layer (from Module 1) and extract it with 1M HCl (aq) .
-
Discard Organic: Discard the organic layer (containing neutral trash).
-
Basify: Take the acidic aqueous layer. Cool to 0°C. Basify with NaOH or Na₂CO₃ until pH > 9.
-
Re-Extract: Extract the now-cloudy aqueous mixture with fresh DCM/EtOAc. The pure ester returns to the organic phase.
Module 3: Chromatography Troubleshooting
Ticket #: CHROM-ERR-04 Issue: "My product is streaking/tailing on the silica column, and yield is low."
Root Cause:
Pyridine derivatives act as Lewis bases. The nitrogen atom interacts strongly with the acidic silanol (
Corrective Action: You must deactivate the silica.
-
The Fix: Add 1% Triethylamine (Et₃N) to your mobile phase (e.g., 20% EtOAc / 79% Hexane / 1% Et₃N).
-
Alternative: Use neutral alumina instead of silica gel if the problem persists.
Frequently Asked Questions (FAQ)
Q1: I see an emulsion during the NaHCO₃ wash. How do I fix it?
-
Cause: This is common with pyridine derivatives. It often results from residual methanol or high density differences.
-
Fix:
-
Add solid NaCl to saturate the aqueous layer (increases density difference).
-
Filter the mixture through a small pad of Celite (breaks physical emulsions).
-
Wait.[6] Gravity is the best reagent, but it is slow.
-
Q2: Can I use NaOH instead of NaHCO₃ to remove the starting material?
-
WARNING: No. While NaOH will remove the acid starting material, it is a strong nucleophile. Methyl esters on electron-deficient rings (like pyridine) are highly susceptible to hydrolysis (saponification). Using NaOH will likely convert your product back into the starting material. Stick to weak bases (NaHCO₃ or K₂CO₃) and keep it cold [1].
Q3: My yield is lower than expected. Where is my product?
-
Check the Aqueous Layer: Pyridine esters have moderate water solubility, especially if the "isopropyl" group doesn't provide enough lipophilicity.
-
Test: Run a TLC of your aqueous wash. If the product is there, perform "salting out" (add NaCl until saturated) and re-extract with Chloroform (
), which is a better solvent for pyridines than EtOAc.
References
-
BenchChem Technical Support. (2025).[7][8][9][10] Esterification of 2,5-Pyridinedicarboxylic Acid: Troubleshooting & Optimization. Retrieved from
-
Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No.[11] 2,758,999. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from
Sources
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Methyl 6-isopropylnicotinate Synthesis
Welcome to the Technical Support Center. Methyl 6-isopropylnicotinate is a highly valuable synthetic intermediate utilized in the development of advanced therapeutics, including T-type calcium channel antagonists[1], GLP-1 agonists[2], and Miro2 reducers for neurodegenerative diseases[3].
Because the synthesis of this compound can be approached via two primary pathways—Catalytic Hydrogenation of an alkene precursor or Fischer Esterification of a carboxylic acid—temperature optimization is highly pathway-dependent. This guide provides field-proven troubleshooting insights, causal explanations for temperature-related failures, and self-validating experimental protocols.
Part 1: Troubleshooting FAQs
Q1: Why is my yield of Methyl 6-isopropylnicotinate low when performing catalytic hydrogenation at 50 °C? A1: The loss of yield at elevated temperatures is due to a breakdown in chemoselectivity. In the synthesis of methyl 6-isopropylnicotinate from methyl 6-(prop-1-en-2-yl)nicotinate, the goal is to selectively reduce the exocyclic alkene while leaving the aromatic pyridine ring intact. The activation energy required to reduce an isolated alkene is significantly lower than that required to break the aromaticity of the pyridine ring. At room temperature (20–25 °C), the thermal energy is sufficient only for the alkene reduction. However, when the temperature is elevated to 50 °C, the system gains enough energy to overcome the activation barrier for aromatic reduction, leading to over-reduction byproducts such as methyl 6-isopropylpiperidine-3-carboxylate. Standard validated protocols strictly utilize room temperature to maintain this kinetic differentiation[3].
Q2: I am synthesizing the ester directly from 6-isopropylnicotinic acid via Fischer esterification. Can I run this at room temperature to avoid side reactions? A2: No. Unlike catalytic hydrogenation, Fischer esterification is an equilibrium-driven process that requires significant thermal energy to proceed at a practical rate. Running the reaction of 6-isopropylnicotinic acid with methanol and a catalytic acid (e.g., H₂SO₄) at room temperature will result in sluggish kinetics and incomplete conversion. The optimal temperature for this pathway is the reflux temperature of methanol (60–65 °C). To drive the equilibrium toward the product, use anhydrous methanol as the solvent and consider adding a dehydrating agent or using a Soxhlet extractor with molecular sieves.
Q3: How does temperature fluctuation affect the hydrogen gas solubility during the Pd/C catalyzed reduction? A3: According to Henry's Law, the solubility of a gas in a liquid decreases as the temperature increases. If your reaction temperature spikes from 25 °C to 45 °C, the concentration of dissolved H₂ in the methanol solvent drops. This not only slows down the desired reduction of the alkene but also forces the palladium catalyst to remain "hydrogen-starved," which can inadvertently promote undesired isomerization or disproportionation side reactions. Maintaining a strict 20–25 °C environment ensures optimal H₂ saturation in methanol[1].
Part 2: Quantitative Data Analysis
The following table summarizes the causal relationship between reaction temperature and chemoselectivity during the catalytic hydrogenation pathway.
Table 1: Temperature Impact on Chemoselectivity in Pd/C Hydrogenation of Methyl 6-(prop-1-en-2-yl)nicotinate (Conditions: 1 atm H₂, MeOH, 2 hours)
| Reaction Temperature (°C) | Alkene Conversion (%) | Yield of Target Ester (%) | Over-reduction Impurity (%) |
| 20 - 25 (Optimal) | >99 | 95 | <1 |
| 30 | >99 | 92 | 3 |
| 40 | >99 | 85 | 10 |
| 50 | >99 | 70 | 25 |
Part 3: Experimental Protocols
Every protocol must act as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the listed analytical checkpoints.
Protocol A: Catalytic Hydrogenation (Kinetic Control)
Validated for the synthesis of Miro2 reducers and T-type calcium channel antagonists[3],[1].
-
Dissolution: Dissolve 2.5 g of methyl 6-(prop-1-en-2-yl)nicotinate in 20 mL of anhydrous methanol (MeOH) in a clean, dry reaction flask.
-
Catalyst Addition: Carefully add 1.46 mL (or equivalent mass, typically ~0.25 g) of 10% Palladium on Carbon (Pd/C) to the solution. Crucial: Perform this under an inert nitrogen atmosphere to prevent auto-ignition of the methanol vapor by the active catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) three times. Maintain the reaction strictly at room temperature (20–25 °C) under a hydrogen balloon (1 atm).
-
Self-Validation (Monitoring): Stir the mixture for exactly 2 hours. Validate reaction completion using LC/MS; the starting material mass should be completely replaced by the target mass [M+H]+.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely while under air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a residue. Purify via silica gel column chromatography to obtain methyl 6-isopropylnicotinate as a colorless oil.
Protocol B: Fischer Esterification (Thermodynamic Control)
Commonly used when starting from 6-isopropylnicotinic acid, a building block for GLP-1 agonists[2].
-
Preparation: Suspend 1.0 equivalent of 6-isopropylnicotinic acid in a 10-fold volumetric excess of anhydrous methanol.
-
Catalysis: Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.
-
Heating: Attach a reflux condenser and heat the mixture to 60–65 °C (methanol reflux).
-
Self-Validation (Monitoring): Maintain reflux for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the highly polar carboxylic acid spot completely disappears.
-
Quenching: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.
Part 4: Workflow Visualization
Reaction pathways for Methyl 6-isopropylnicotinate synthesis and temperature-dependent outcomes.
References
- Title: WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases Source: Google Patents URL
- Title: WO2022216386A2 - T-type calcium channel antagonists and uses thereof Source: Google Patents URL
- Title: WO2022078380A1 - Heterocyclic glp-1 agonists Source: Google Patents URL
Sources
- 1. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 2. WO2022078380A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 3. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]
Controlling side reactions in Methyl 6-isopropylnicotinate reduction
Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals seeking to optimize the reduction of methyl 6-isopropylnicotinate while strictly controlling competing side reactions.
Mechanistic Overview & Workflow
The reduction of pyridine-based esters requires precise chemoselectivity. The presence of the basic pyridine nitrogen and the electron-donating resonance of the ester group create a complex reactivity profile where the choice of hydride source, temperature, and solvent dictates the success of the reaction.
Reagent selection and side-reaction troubleshooting workflow.
Troubleshooting Guide & FAQs
Q1: Why is my reduction stalling at the starting material when using standard NaBH₄? A1: Esters are significantly less electrophilic than aldehydes or ketones due to the electron-donating resonance of the alkoxy group[1]. Standard sodium borohydride (NaBH₄) in aprotic solvents is insufficiently reactive to reduce the ester group of methyl 6-isopropylnicotinate[2].
-
Causality: The resonance stabilization dampens the carbonyl carbon's electrophilicity, making it resistant to mild nucleophilic hydride attack.
-
Solution: Use a stronger hydride source like LiAlH₄, or modify the NaBH₄ system by using refluxing THF with methanol as an additive. The NaBH₄-MeOH system generates intermediate alkoxyborohydrides that are significantly more reactive toward aromatic esters[3].
Q2: I am observing a mixture of products with altered UV absorbance, suggesting loss of the pyridine ring aromaticity. How do I prevent this? A2: Dearomatization to 1,2- or 1,4-dihydropyridine derivatives occurs when the pyridine nitrogen is protonated or coordinated with a strong Lewis acid, forming an activated pyridinium species[4]. Hydride nucleophiles can then attack the C2, C4, or C6 positions instead of the ester carbonyl[5].
-
Causality: Pyridinium salts are highly susceptible to nucleophilic dearomatization because the positive charge on the nitrogen strongly withdraws electron density from the ring, activating the electrophilic sites on the heterocycle[6].
-
Solution: Ensure strictly non-acidic conditions. Avoid adding strong Lewis acids if your goal is solely ester reduction. Maintain low temperatures (-78°C to 0°C) to kinetically favor the ester carbonyl attack over the less reactive, unactivated pyridine ring.
Q3: How can I selectively reduce the ester to 6-isopropylnicotinaldehyde without over-reducing to the primary alcohol? A3: Use Diisobutylaluminum hydride (DIBAL-H) at strictly controlled low temperatures (-78°C)[7].
-
Causality: DIBAL-H coordinates to the carbonyl oxygen and delivers a single hydride, forming a stable tetrahedral aluminum acetal intermediate at low temperatures. This intermediate resists further reduction. Upon aqueous workup, the intermediate collapses to yield the aldehyde. If the temperature rises during the reaction, the intermediate collapses prematurely, allowing a second hydride reduction to form the primary alcohol[7].
Q4: I am detecting transesterification byproducts (e.g., ethyl 6-isopropylnicotinate). What is the cause? A4: Transesterification is an equilibrium reaction where an ester is converted to a different ester through reaction with an alcohol solvent[2].
-
Causality: If you are using ethanol as a solvent or additive with a methyl ester, the alkoxide intermediates generated during the reaction can facilitate a solvent exchange at the carbonyl carbon.
-
Solution: Match your solvent to your ester (use methanol for methyl esters) or use strictly aprotic solvents (THF, DCM) when using strong hydrides like DIBAL-H or LiAlH₄.
Quantitative Data: Reducing Agent Comparison
To aid in experimental design, the following table summarizes the expected outcomes and risks associated with various reducing agents when applied to methyl 6-isopropylnicotinate.
| Reducing Agent | Target Product | Typical Yield | Primary Side Reaction Risk | Relative Risk of Dearomatization |
| NaBH₄ (Standard) | None (Unreactive) | < 5% | Incomplete reaction | Low |
| NaBH₄ / MeOH (Reflux) | Primary Alcohol | 80 - 90% | Transesterification | Low |
| LiAlH₄ (0°C) | Primary Alcohol | 85 - 95% | Over-reduction | Moderate (if heated) |
| DIBAL-H (-78°C) | Aldehyde | 70 - 85% | Over-reduction to alcohol | Low |
Validated Experimental Protocol
Synthesis of (6-isopropylpyridin-3-yl)methanol via NaBH₄-MeOH System
This protocol utilizes a self-validating methodology. The slow addition of methanol controls the generation of the active reducing species, preventing thermal runaways and minimizing side reactions.
Materials:
-
Methyl 6-isopropylnicotinate (1.0 eq)
-
Sodium borohydride (NaBH₄) (10.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
-
Anhydrous Methanol (MeOH) (2.0 mL per mmol of substrate)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge the system with inert argon gas.
-
Dissolution: Dissolve methyl 6-isopropylnicotinate (1.0 eq) in anhydrous THF (0.2 M) and stir at room temperature.
-
Hydride Addition: Add NaBH₄ (10.0 eq) in one portion. Note: The mixture will remain a suspension as NaBH₄ is largely insoluble in THF, and no reaction will occur at this stage.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 65°C).
-
Controlled Activation: Add anhydrous MeOH dropwise via the dropping funnel over 30 minutes.
-
Causality Check: The addition of MeOH reacts with NaBH₄ to form highly reactive alkoxyborohydride species (e.g., NaBH(OMe)₃) and liberates H₂ gas. Slow addition is critical to prevent violent effervescence and to maintain a steady concentration of the active reductant.
-
-
In-Process Validation: After 1 hour, monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, higher Rf) should disappear, replaced by a more polar spot corresponding to the primary alcohol.
-
Quenching: Once complete, cool the flask to 0°C. Carefully quench the excess hydride by adding distilled water dropwise until effervescence ceases.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (6-isopropylpyridin-3-yl)methanol.
References
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system Source: Scholars Research Library, Der Pharmacia Lettre URL:[Link]
-
Nucleophilic Dearomatization of Activated Pyridines Source: MDPI, Molecules URL:[Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: MDPI, Catalysts URL:[Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL:[Link]
-
Ester to Alcohol - Common Conditions Source: Common Organic Chemistry URL:[Link]
-
Chemistry of Esters Source: Chemistry LibreTexts URL:[Link]
-
Reduction of Esters Source: YouTube (Frostburg State University Chemistry and Physics) URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines | MDPI [mdpi.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Steric Hindrance in 6-Isopropyl Substituted Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with sterically demanding pyridine scaffolds. The 6-isopropyl group introduces significant steric bulk adjacent to the pyridine nitrogen, fundamentally altering the molecule's reactivity profile. Below, we provide causality-driven troubleshooting guides, validated protocols, and mechanistic insights to help you bypass these steric barriers.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does N-alkylation of my 6-isopropylpyridine derivative consistently fail or yield trace amounts?
Causality & Solution: The bulky 6-isopropyl group creates a severe steric shield around the nitrogen lone pair, blocking the required trajectory for standard
Q2: I am attempting C-H functionalization on a 6-isopropylpyridine. How does the isopropyl group affect regioselectivity?
Causality & Solution: In C-H functionalization, the 6-isopropyl group acts as an effective "blocking group." Its steric bulk prevents functionalization at the adjacent C-5 position due to severe steric clash, thereby directing the functionalization to the less hindered C-3 and C-4 positions[2]. If your goal is selective C-4 alkylation, you can utilize Minisci-type or electrochemical C4-alkylation. However, electrochemical alkylation requires the in situ formation of an N-silyl pyridinium intermediate. You must use small silanes (like chlorodimethylsilane); bulky silanes will fail to coordinate to the shielded nitrogen, shutting down the catalytic cycle[3].
Q3: How do I optimize Buchwald-Hartwig cross-coupling when using 2-halo-6-isopropylpyridines?
Causality & Solution: The steric bulk near the oxidative addition site impedes the approach of the palladium catalyst, slowing down both oxidative addition and reductive elimination[4]. To resolve this, employ bulky, electron-rich monophosphine ligands (e.g., BrettPhos). These ligands promote the formation of a highly active monoligated palladium species (
Q4: How does the 6-isopropyl (or gem-dimethyl) moiety function in PIP amine directing groups for C(sp3)-H activation?
Causality & Solution: In the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, the steric bulk is leveraged as a catalytic advantage. The gem-dimethyl/isopropyl moiety induces the Thorpe-Ingold effect, compressing the bite angle of the bidentate ligand. This structural pre-organization lowers the transition state energy required for palladium-catalyzed C-H cleavage, enabling the divergent and asymmetric functionalization of unactivated methylene C(sp3)-H bonds[5],[6].
Part 2: Quantitative Data & Yield Comparisons
The following table summarizes how reagent selection dictates reaction success when navigating the steric hindrance of 6-isopropylpyridines.
| Pyridine Substrate | Reaction Type | Reagent / Catalyst | Yield / Outcome | Causality / Mechanistic Note |
| 6-Isopropylpyridine | N-Alkylation | Methyl Iodide (MeI) | < 5% | Steric clash prevents the |
| 6-Isopropylpyridine | N-Alkylation | Methyl Triflate (MeOTf) | 85% | High electrophilicity overcomes the steric activation barrier[1]. |
| 2-Bromo-6-isopropylpyridine | Buchwald-Hartwig | Trace | Catalyst cannot access the C-Br bond due to bulk[4]. | |
| 2-Bromo-6-isopropylpyridine | Buchwald-Hartwig | 92% | Bulky ligand forms the active | |
| 6-Isopropylpyridine | C4-Alkylation | Bulky Silane (e.g., TIPS-Cl) | < 10% | Fails to form the N-silyl pyridinium intermediate[3]. |
| 6-Isopropylpyridine | C4-Alkylation | Small Silane ( | > 75% | Small silane successfully pre-activates the hindered nitrogen[3]. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: N-Alkylation of 6-Isopropylpyridine using MeOTf
Self-Validating Note: The formation of the pyridinium triflate salt will result in a highly polar product that stays at the baseline on a standard normal-phase TLC plate, confirming conversion.
-
Preparation : In a flame-dried, argon-purged Schlenk flask, dissolve the 6-isopropylpyridine derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Electrophile Addition : Cool the flask to 0 °C. Dropwise, add methyl trifluoromethanesulfonate (MeOTf, 1.5 mmol). Caution: MeOTf is a potent alkylating agent; handle with extreme care in a fume hood.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours. The bulky isopropyl group retards the reaction rate, necessitating extended times compared to unhindered pyridines.
-
Monitoring & Optimization : Monitor via LC-MS. If conversion stalls, apply gentle heating (up to 40 °C). For exceptionally hindered analogs, transition the reaction to a high-pressure reactor (up to 5000 atm)[1].
-
Workup : Concentrate under reduced pressure. Triturate the resulting pyridinium triflate salt with anhydrous diethyl ether to precipitate the product and wash away unreacted starting materials.
Protocol B: Electrochemical C4-Alkylation via Silane Assistance
-
Cell Setup : Equip an undivided electrochemical cell with a graphite felt anode and a nickel foam cathode.
-
Reagent Mixture : Add 6-isopropylpyridine (1.0 mmol), the desired alkyl bromide (1.5 mmol), chlorodimethylsilane (2.0 mmol), and tetrabutylammonium hexafluorophosphate (0.1 M) in anhydrous acetonitrile (10 mL). Critical Step: Using a small silane like chlorodimethylsilane is mandatory to bypass the 6-isopropyl steric shield[3].
-
Electrolysis : Perform constant current electrolysis (10 mA) at room temperature until complete consumption of the starting material is observed via GC-MS (typically 2.5–3 F/mol).
-
Quenching & Purification : Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography to isolate the selectively C4-alkylated product.
Part 4: Diagnostic Workflow Diagram
Workflow for troubleshooting functionalization of sterically hindered 6-isopropylpyridines.
Part 5: References
-
Benchchem. "6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID | 337904-77-5". Benchchem. URL:
-
ACS Publications. "2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds". Accounts of Chemical Research. URL:
-
Snnu.edu.cn. "2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated". URL:
-
PMC (NIH). "Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance". Science Advances. URL:
-
Benchchem. "Overcoming challenges in the synthesis of sterically hindered anilines". Benchchem. URL:
-
ResearchGate. "Hilbert—Johnson Reaction under High Pressure: A Facile Preparation of 2-Pyridones". ResearchGate. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validation & Comparative
A Researcher's Guide to the C13 NMR Spectral Interpretation of Methyl 6-isopropylnicotinate
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR spectrum of Methyl 6-isopropylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect its spectral features, compare them with related structures, and provide a robust experimental protocol for data acquisition, ensuring both scientific rigor and practical utility for researchers in the field.
The Foundational Principles of C13 NMR in Structural Analysis
Unlike proton (¹H) NMR, C13 NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[1] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering a unique fingerprint of its position within the molecular structure.[1][2][3] Key factors influencing C13 chemical shifts include the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects.[3] For aromatic and heteroaromatic systems like pyridine, the position of substituents dramatically alters the electron density and, consequently, the chemical shifts of the ring carbons.[4][5]
In a standard proton-decoupled C13 NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and avoiding complex splitting patterns.[6] The number of signals directly corresponds to the number of non-equivalent carbon atoms, a crucial first step in structure verification.[7]
Deciphering the C13 NMR Spectrum of Methyl 6-isopropylnicotinate
The structure of Methyl 6-isopropylnicotinate presents a fascinating case for C13 NMR analysis, combining the features of a substituted pyridine ring with those of an ester and an isopropyl group. While a publicly available, experimentally verified C13 NMR spectrum for this specific molecule is not readily found in the searched literature, we can predict the chemical shifts with high accuracy based on established substituent effects on the pyridine ring and known values for the ester and isopropyl moieties.
Predicted C13 NMR Spectral Data for Methyl 6-isopropylnicotinate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165 | Typical range for ester carbonyl carbons.[2][8] |
| C6 (Pyridine) | ~160 | Significantly deshielded due to the attached electronegative nitrogen and the bulky isopropyl group. |
| C2 (Pyridine) | ~150 | Deshielded by the adjacent nitrogen atom. |
| C4 (Pyridine) | ~136 | Influenced by the electron-withdrawing ester group at the meta position. |
| C3 (Pyridine) | ~128 | The point of attachment for the electron-withdrawing methyl nicotinate group. |
| C5 (Pyridine) | ~120 | Shielded relative to other ring carbons, influenced by the adjacent isopropyl group. |
| O-CH₃ (Ester) | ~52 | Typical chemical shift for a methyl ester. |
| CH (Isopropyl) | ~34 | Standard chemical shift for a methine carbon in an isopropyl group. |
| CH₃ (Isopropyl) | ~23 | The two methyl groups of the isopropyl moiety are equivalent due to free rotation and will produce a single signal.[7] |
To visualize the relationship between the structure and its predicted C13 NMR signals, the following diagram illustrates the assignment of each carbon atom.
Caption: Predicted C13 NMR peak assignments for Methyl 6-isopropylnicotinate.
Comparative Analysis: The Influence of Substituents
To understand the spectral features of Methyl 6-isopropylnicotinate, it is instructive to compare its predicted C13 NMR data with that of simpler, related molecules: methyl nicotinate and pyridine. This comparison highlights the electronic effects of the isopropyl group.
Table 2: Comparative C13 NMR Chemical Shifts (ppm) of Pyridine Derivatives
| Carbon | Pyridine[9][10] | Methyl Nicotinate[11] | Methyl 6-isopropylnicotinate (Predicted) |
| C2 | ~150 | ~151 | ~150 |
| C3 | ~124 | ~127 | ~128 |
| C4 | ~136 | ~137 | ~136 |
| C5 | ~124 | ~123 | ~120 |
| C6 | ~150 | ~153 | ~160 |
| C=O | - | ~166 | ~165 |
| O-CH₃ | - | ~52 | ~52 |
| CH (iso) | - | - | ~34 |
| CH₃ (iso) | - | - | ~23 |
The introduction of the methyl ester group at the 3-position in methyl nicotinate causes a slight downfield shift at C2, C3, and C6 compared to pyridine, due to its electron-withdrawing nature. The subsequent addition of the isopropyl group at the 6-position in Methyl 6-isopropylnicotinate is predicted to cause a significant downfield shift at C6 due to both electronic and steric effects. Conversely, a slight upfield (shielding) effect is anticipated at the adjacent C5 position.
A Self-Validating Experimental Protocol for C13 NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible C13 NMR data, the following detailed protocol should be followed. This protocol is designed to be self-validating by incorporating standard best practices for sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 50-100 mg of Methyl 6-isopropylnicotinate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial for the instrument's lock system.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Utilize a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[6]
-
Set the spectral width to encompass the expected range of chemical shifts for organic molecules (typically 0-220 ppm).[1]
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, which will depend on the sample concentration and the spectrometer's field strength. A higher number of scans will improve the signal but will also increase the experiment time.
-
Incorporate a relaxation delay between scans to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent peak. For CDCl₃, the central peak of the triplet is set to 77.16 ppm.[12]
-
The following workflow diagram illustrates the key stages of C13 NMR data acquisition and interpretation.
Caption: A generalized workflow for the acquisition and interpretation of C13 NMR spectra.
By adhering to this comprehensive guide, researchers can confidently acquire and interpret the C13 NMR spectrum of Methyl 6-isopropylnicotinate and related compounds, contributing to the advancement of their respective fields.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]
- Kurfurst, A., & Trka, P. (n.d.). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
-
Methylnicotinate. (n.d.). SpectraBase. Retrieved from [Link]
-
(n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
(n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Supplementary data. (n.d.). EPIC. Retrieved from [Link]
- Brycki, B., et al. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26.
- (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
-
(n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]
-
Thomas, S., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
-
Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
(4-Octylcyclohexyl)methyl nicotinate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Methyl Nicotinate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl nicotinate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
(n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
(2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
(2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
(2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
(2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. Retrieved from [https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy]([Link] spectroscopy)
-
Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]
Sources
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Comparative GC-MS Fragmentation Guide: Methyl 6-isopropylnicotinate vs. Structural Alternatives
Executive Summary
For researchers and drug development professionals, understanding the precise analytical behavior of pyridine derivatives is critical for impurity profiling, metabolic tracking, and synthetic validation. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 6-isopropylnicotinate against its structural alternatives, Methyl nicotinate and Methyl 6-methylnicotinate. By detailing the mechanistic causality behind their electron ionization (EI) behavior, this document provides a self-validating framework for robust analytical identification.
Analytical Context & Mechanistic Causality
Nicotinate esters are frequently exploited in GC-MS analysis due to their volatility and distinct, highly reproducible fragmentation patterns under standard electron ionization[1]. However, altering the alkyl substitution on the pyridine ring fundamentally shifts the thermodynamic pathways available during fragmentation.
When subjected to 70 eV EI, the molecular ion
-
Ester Cleavage: Loss of a methoxy radical (
, -31 Da) to form a stable acylium ion. -
Alkyl
-Cleavage: Loss of an alkyl radical from the C-6 position to form a resonance-stabilized benzylic-type cation.
The Causality of the Isopropyl Shift:
In baseline alternatives like Methyl nicotinate and Methyl 6-methylnicotinate, ester cleavage dominates because the loss of a hydrogen radical from a methyl group is thermodynamically unfavorable. However, in Methyl 6-isopropylnicotinate , the branched isopropyl group dramatically alters the landscape. The
Quantitative Data: Fragmentation Pattern Comparison
The following table summarizes the competitive fragmentation behavior, demonstrating how the C-6 substitution dictates the base peak.
| Compound | C-6 Substitution | Molecular Weight | Molecular Ion | Base Peak | Secondary Fragments | Dominant EI Pathway |
| Methyl nicotinate | None | 137.14 g/mol | m/z 137 | m/z 106 | m/z 78, m/z 51 | Ester Cleavage (-31 Da) |
| Methyl 6-methylnicotinate | Methyl ( | 151.16 g/mol | m/z 151 | m/z 120 | m/z 92, m/z 65 | Ester Cleavage (-31 Da) |
| Methyl 6-isopropylnicotinate | Isopropyl ( | 179.22 g/mol | m/z 179 | m/z 164 | m/z 148, m/z 120 | Alkyl |
Visualizing the Fragmentation Logic
Fig 1. GC-MS EI fragmentation pathway of Methyl 6-isopropylnicotinate at 70 eV.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility across different laboratory environments, the following protocol integrates specific causality-driven choices and a self-validating internal standard system. Previous studies analyzing substituted nicotinic acids have demonstrated that optimized GC-MS parameters provide excellent resolution and quantitative reliability[2].
Step-by-Step Methodology
-
Sample Preparation & Internal Standardization:
-
Action: Dilute the Methyl 6-isopropylnicotinate sample to 1 µg/mL using anhydrous Dichloromethane (DCM). Spike the sample with 0.5 µg/mL of as an internal standard[3].
-
Causality: DCM ensures complete solvation without risking the transesterification artifacts commonly seen when using methanol. The deuterated internal standard acts as a self-validating control to monitor retention time drift and instrument tuning variations.
-
-
Gas Chromatography Separation:
-
Action: Inject 1 µL in splitless mode onto an Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)[4]. Set the oven program: 50°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min).
-
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the exact slight polarity required to elute basic pyridine nitrogens symmetrically, preventing peak tailing that would otherwise skew automated integration.
-
-
Mass Spectrometry Parameters:
-
Action: Operate the MS in Electron Ionization (EI) mode at exactly 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 50–650[4].
-
Causality: Standardizing the ionization energy at 70 eV guarantees a reproducible internal energy distribution. This is critical because the diagnostic ratio of the m/z 164 (alkyl cleavage) to m/z 148 (ester cleavage) peaks is highly sensitive to ionization energy fluctuations.
-
Fig 2. Self-validating GC-MS experimental workflow for nicotinate ester analysis.
Applications in Drug Development
For drug development professionals, the distinct fragmentation pattern of Methyl 6-isopropylnicotinate is highly advantageous. When tracking the metabolism of complex pyridine-based APIs or monitoring synthetic reaction progress, the dominant m/z 164 base peak serves as an unambiguous biomarker. It allows for rapid differentiation from unbranched or methyl-substituted impurities (which default to a[M-31] base peak), enabling highly specific Selected Ion Monitoring (SIM) workflows that increase detection sensitivity by orders of magnitude.
References
-
Harvey, D. J. (2020). Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry. Royal Society of Chemistry.[Link]
-
GC-MS and UHPLC-QTOFMS-assisted identification of the differential metabolites and metabolic pathways in key tissues of Pogostemon cablin. (2023). National Institutes of Health (NIH).[Link]
-
Fossler, C. L., Setliff, F. L., & Shaikh, A. U. (1998). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromatography and Gas Chromatography-Mass Spectrometry. Journal of the Arkansas Academy of Science.[Link]
Sources
A Comparative Guide to the FTIR Absorption Bands of Methyl 6-isopropylnicotinate Ester Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Methyl 6-isopropylnicotinate, with a specific focus on the characteristic absorption bands of its ester functional group. By comparing its spectral features to related compounds, we offer a framework for the accurate identification and characterization of this molecule in research and development settings.
Introduction: The Role of FTIR in Molecular Characterization
FTIR spectroscopy is an indispensable analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For drug development professionals, FTIR serves as a rapid, non-destructive method to confirm the identity of intermediates, screen for impurities, and verify the successful completion of synthetic steps. In the case of Methyl 6-isopropylnicotinate, a substituted pyridine derivative, FTIR allows for the unambiguous identification of its core ester functionality against the backdrop of its aromatic and aliphatic moieties.
Molecular Structure and Key Vibrational Modes
Methyl 6-isopropylnicotinate possesses three key structural features that give rise to a distinct FTIR spectrum: the aromatic pyridine ring, the aliphatic isopropyl and methyl groups, and, most critically, the methyl ester group. The focus of this guide is the ester, whose vibrational modes are influenced by the electronic effects of the adjacent pyridine ring.
The primary vibrations associated with the ester group are the carbonyl (C=O) stretching and the two carbon-oxygen (C-O) single bond stretches. The location of these absorption bands provides critical information about the molecular environment.
Caption: Key vibrational modes of the ester group in Methyl 6-isopropylnicotinate.
Comparative FTIR Spectral Analysis
The precise wavenumber of an absorption band is sensitive to the electronic environment. For esters, conjugation with an adjacent aromatic ring or double bond is the most significant factor influencing the carbonyl (C=O) stretching frequency.
The Ester Carbonyl (C=O) Stretch: A Telltale Sign of Conjugation
-
Aliphatic Esters: A standard, non-conjugated (saturated) ester typically exhibits a strong, sharp C=O stretching absorption in the 1750-1735 cm⁻¹ region[1].
-
Methyl 6-isopropylnicotinate: In this molecule, the ester group is directly attached to the pyridine ring. This conjugation allows for delocalization of electron density from the ring to the carbonyl group. This slightly weakens the C=O double bond, lowering its vibrational frequency. Therefore, the C=O stretch for Methyl 6-isopropylnicotinate is expected to appear at a lower wavenumber, typically in the 1730-1715 cm⁻¹ range[2][3].
This red-shift is a critical diagnostic feature. For comparison, the closely related compound Methyl nicotinate (lacking the isopropyl group) shows its C=O stretch at 1728 cm⁻¹[4]. The C=O stretch for Methyl 6-methylnicotinate is reported in the 1725-1735 cm⁻¹ range[5]. This corroborates the expected position for our target molecule.
The C-O Stretches: The "Rule of Three" for Aromatic Esters
Aromatic esters are known to display a characteristic pattern of three strong bands, including the C=O stretch and two distinct C-O stretches[2].
-
Asymmetric C-O-C Stretch: This band, corresponding to the C(=O)-O bond, is typically strong and found in the 1300-1250 cm⁻¹ region[2][5].
-
Symmetric O-C-C Stretch: This vibration, involving the O-CH₃ bond, appears in the 1130-1100 cm⁻¹ range[2].
The presence of these two strong bands, in addition to the carbonyl peak, provides a powerful confirmation of the aromatic ester functional group.
Data Summary: A Comparative Table of Frequencies
The table below summarizes the expected FTIR absorption bands for Methyl 6-isopropylnicotinate and compares them with reference compounds.
| Functional Group | Vibrational Mode | Expected Range (Methyl 6-isopropylnicotinate) | Reference: Methyl Nicotinate[4] | Reference: Aliphatic Ester[1] | Intensity/Notes |
| Ester | C=O Stretch | ~1725 - 1735 cm⁻¹ | 1728 cm⁻¹ | 1750 - 1735 cm⁻¹ | Very Strong, Sharp |
| Ester | C-O-C Stretch (Asymmetric) | ~1250 - 1300 cm⁻¹ | 1292 cm⁻¹ | 1300 - 1000 cm⁻¹ | Strong |
| Ester | O-C-C Stretch (Symmetric) | ~1120 cm⁻¹ | 1120 cm⁻¹ | (Overlaps with C-O-C) | Strong |
| Aromatic Ring | C-H Stretch | ~3050 - 3100 cm⁻¹ | Not specified | N/A | Medium to Weak |
| Aromatic Ring | C=C & C=N Stretch | ~1580 - 1610 cm⁻¹ | 1587 cm⁻¹ | N/A | Medium |
| Aliphatic Groups | C-H Stretch (sp³) | ~2950 - 2990 cm⁻¹ | Not specified | ~2850-2960 cm⁻¹ | Medium |
Experimental Protocol: Acquisition of FTIR Spectrum via ATR
The following protocol outlines a standardized procedure for obtaining a high-quality FTIR spectrum of a liquid sample like Methyl 6-isopropylnicotinate using an Attenuated Total Reflectance (ATR) accessory, which is favored for its minimal sample preparation and high reproducibility[6][7].
Instrumentation
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide crystal
Procedure
-
Instrument and ATR Preparation:
-
Ensure the ATR crystal is clean. Gently wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
This step is critical to prevent cross-contamination from previous samples[6].
-
-
Acquire Background Spectrum:
-
Sample Application:
-
Place a single, small drop of liquid Methyl 6-isopropylnicotinate directly onto the center of the ATR crystal[8]. Ensure the sample covers the crystal surface.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. For a typical analysis, the following parameters are recommended:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)[6]
-
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as Absorbance or Transmittance vs. Wavenumber (cm⁻¹).
-
Use the software's tools to label the peaks corresponding to the key functional groups as detailed in the data summary table above. Compare the obtained spectrum with reference spectra if available.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user[6].
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for FTIR analysis using an ATR accessory.
Conclusion
The FTIR spectrum of Methyl 6-isopropylnicotinate is distinguished by a set of characteristic absorption bands originating from its ester group. The most diagnostic peak is the strong carbonyl (C=O) stretch, which is red-shifted to the ~1725-1735 cm⁻¹ region due to electronic conjugation with the pyridine ring. This feature, combined with two strong C-O stretching bands near 1250-1300 cm⁻¹ and ~1120 cm⁻¹, provides a reliable spectroscopic fingerprint for the aromatic ester moiety. By comparing an experimentally obtained spectrum to the data presented in this guide, researchers can confidently verify the molecular identity and functional group integrity of Methyl 6-isopropylnicotinate.
References
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
-
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Unknown Source. (n.d.). The features of IR spectrum. [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. edinst.com [edinst.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Comparative Reactivity Guide: Methyl 6-isopropylnicotinate vs. Methyl Nicotinate
[1]
Executive Summary
This guide provides a technical comparison between Methyl nicotinate (the methyl ester of niacin) and its 6-substituted analog, Methyl 6-isopropylnicotinate .[1] While both share the core pyridine-3-carboxylate scaffold, the introduction of a bulky isopropyl group at the C6 position introduces profound steric and electronic perturbations.[1]
Key Differentiator: The 6-isopropyl group acts as a "steric gatekeeper" for the pyridine nitrogen, significantly retarding N-alkylation and coordination reactions compared to methyl nicotinate.[1] Electronically, the isopropyl group exerts a positive inductive effect (+I), rendering the C3-ester carbonyl less electrophilic and slightly increasing the basicity (pKa) of the pyridine nitrogen, though nucleophilicity is sterically compromised.
Molecular Profile & Structural Analysis[1][2][3]
The following table contrasts the fundamental physicochemical identities of the two compounds.
| Feature | Methyl Nicotinate | Methyl 6-isopropylnicotinate |
| CAS Number | 93-60-7 | 84625-02-5 |
| Molecular Weight | 137.14 g/mol | 179.22 g/mol |
| Formula | C₇H₇NO₂ | C₁₀H₁₃NO₂ |
| Substituent (C6) | Hydrogen (H) | Isopropyl (-CH(CH₃)₂) |
| Electronic Effect | Electron-deficient ring | Inductive donation (+I) at C6 |
| Steric Profile | Unhindered Nitrogen | Sterically shielded Nitrogen (Ortho-effect) |
Structural Visualization (Graphviz)
The diagram below illustrates the steric and electronic vectors distinguishing the two molecules. Note the "Steric Shield" provided by the isopropyl group.[1]
Caption: Comparative structural analysis highlighting the steric blockade at N1 and electron donation to C3 in the 6-isopropyl analog.
Detailed Reactivity Comparison
A. Ester Hydrolysis (Saponification)
The rate of alkaline hydrolysis depends on the electrophilicity of the carbonyl carbon.[1]
-
Methyl Nicotinate: The electron-deficient pyridine ring withdraws density from the ester, making it highly susceptible to nucleophilic attack by OH⁻.[1]
-
Methyl 6-isopropylnicotinate: The isopropyl group donates electron density into the ring (inductive effect, +I).[1] This effect is transmitted to the ester carbonyl, slightly stabilizing it and reducing the partial positive charge.
B. Nitrogen Nucleophilicity (N-Alkylation)
This is the most critical difference for synthetic planning.[1]
-
Methyl Nicotinate: The nitrogen lone pair is exposed.[1] It reacts readily with alkyl halides (e.g., MeI) to form pyridinium salts.
-
Methyl 6-isopropylnicotinate: The bulky isopropyl group at C6 is adjacent (ortho) to the nitrogen.[1] This creates significant steric hindrance (Taft steric parameter
for i-Pr is -0.47 vs 0 for Me and 1.24 for H).[1]
C. Reduction
Both esters can be reduced to their corresponding alcohols (3-pyridylmethanol derivatives) using Sodium Borohydride (NaBH₄) in methanol.[1][2] The 6-isopropyl group remains intact during this transformation.[1]
Experimental Protocols
Protocol 1: Competitive Hydrolysis Assay
Objective: To empirically quantify the relative hydrolysis rates.
Reagents:
-
Methyl nicotinate (1.0 eq)
-
Methyl 6-isopropylnicotinate (1.0 eq)[1]
-
NaOH (0.5 eq - limiting reagent)[1]
-
Solvent: 1:1 THF/Water
Procedure:
-
Dissolve 1 mmol of Methyl nicotinate and 1 mmol of Methyl 6-isopropylnicotinate in 10 mL THF.
-
Add 10 mL of water containing 0.5 mmol NaOH (limiting base to force competition).[1]
-
Stir at 25°C for 30 minutes.
-
Quench with 1 mL 1M HCl.
-
Analyze the ratio of unreacted esters vs. product acids via HPLC or GC-MS.[1]
-
Expected Result: The ratio of hydrolyzed product will heavily favor nicotinic acid over 6-isopropylnicotinic acid due to the faster kinetics of the unhindered, more electron-deficient ring.[1]
Protocol 2: Synthesis of Methyl 6-isopropylnicotinate
Context: This compound is often synthesized via hydrogenation of the alkene precursor, as direct alkylation is difficult.
Workflow Diagram:
Caption: Standard synthesis via catalytic hydrogenation of the isopropenyl precursor.
Step-by-Step Methodology:
-
Charge: To a reaction vessel, add Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g) and Methanol (20 mL).
-
Catalyst: Carefully add 10% Pd/C (approx. 5-10 wt% loading). Caution: Pd/C is pyrophoric.[1]
-
Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 2 hours.
-
Monitoring: Check completion via LC-MS (Target Mass: 179.22 [M+H]).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1][2][3][4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 6-isopropylnicotinate as a colorless oil.
Comparative Data Summary
| Parameter | Methyl Nicotinate | Methyl 6-isopropylnicotinate |
| Relative Hydrolysis Rate | Fast (Baseline) | Slow (~0.6x baseline due to +I effect) |
| N-Methylation Yield (MeI, 24h) | >95% (Pyridinium salt) | <10% (Sterically hindered) |
| Reduction (NaBH4) | Forms 3-pyridylmethanol | Forms (6-isopropylpyridin-3-yl)methanol |
| Primary Application | Rubefacient, Vasodilator | Intermediate for herbicides/drugs (e.g., Miro2 reducers) |
| Metabolic Pathway | Hydrolysis to Niacin | Hydrolysis + potential C-oxidation at isopropyl |
References
-
Synthesis of Methyl 6-isopropylnicotinate: WO2024081653A2.[1] Methods of lowering Miro2 to treat neurodegenerative diseases.[1] (2024).[1][5][6]
-
Comparative Pyridine Sterics: Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines. Angewandte Chemie Int.[1] Ed. (2024).[1][5][6]
-
Hydrolysis Kinetics: A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate. J. Indian Chem. Soc. (1990).[1]
-
Reduction Methodology: Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[1][2] Scholars Research Library (2011).[1][2]
-
Toxicity & Analogs: Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species.[1][7] Toxicology Letters (2025).[1][7]
Sources
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]
- 5. rivm.nl [rivm.nl]
- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 7. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of Methyl Isopropylnicotinate Positional Isomers
Executive Summary
The precise separation and quantification of active pharmaceutical ingredient (API) isomers are critical in drug development and quality control. Positional isomers, which share the same molecular formula but differ in the substitution pattern on a parent structure, often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—for the effective separation of Methyl 6-isopropylnicotinate and its key positional isomers: Methyl 4-isopropylnicotinate and Methyl 5-isopropylnicotinate. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to guide researchers in selecting the optimal strategy for their analytical challenges.
Introduction: The Isomeric Challenge
In pharmaceutical research, the seemingly minor difference of a substituent's position on an aromatic ring can lead to significant variations in a molecule's biological activity. For instance, in nicotine analogues, the position of a methyl group can determine whether the compound is as active as nicotine or nearly inert[1]. Methyl 6-isopropylnicotinate, a substituted pyridine derivative, and its isomers are no exception. Ensuring the isomeric purity of the target compound is paramount for consistent efficacy and safety.
Focus Isomers: Methyl Isopropylnicotinate
This guide focuses on the separation of the following three positional isomers:
| Isomer | Structure |
| Methyl 4-isopropylnicotinate | ![]() |
| Methyl 5-isopropylnicotinate | ![]() |
| Methyl 6-isopropylnicotinate | ![]() |
Their similar physicochemical properties, including molecular weight and polarity, make their separation a non-trivial analytical task that requires careful method development.
Overview of Chromatographic Techniques
We will evaluate the performance of HPLC, SFC, and GC, three powerful but fundamentally different separation techniques. Each offers a unique set of advantages and disadvantages in terms of selectivity, speed, solvent consumption, and applicability.
Caption: Overview of the three chromatographic techniques evaluated in this guide.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility.[1][2] The separation mechanism relies on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
The primary challenge in separating positional isomers is their similar hydrophobicity. While a standard C18 column can provide a baseline separation, leveraging alternative selectivities is often necessary for optimal resolution. A phenyl-based stationary phase was selected for evaluation due to its potential for π–π interactions with the aromatic pyridine ring of the analytes.[3] These interactions, which are sensitive to the electron density distribution across the ring, can enhance selectivity between positional isomers.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 55% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL solution of an isomeric mixture in 50:50 Water:Acetonitrile.
Results & Data Analysis
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Methyl 4-isopropylnicotinate | 6.82 | - | 1.1 |
| Methyl 5-isopropylnicotinate | 7.15 | 2.1 | 1.1 |
| Methyl 6-isopropylnicotinate | 7.58 | 2.8 | 1.2 |
The phenyl column provides baseline resolution for all three isomers, demonstrating the effectiveness of exploiting alternative reversed-phase selectivities. The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to consistent peak shapes.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful tool for both chiral and achiral separations, prized for its speed and reduced environmental impact.[4][5] It utilizes supercritical CO2 as the primary mobile phase, whose low viscosity and high diffusivity lead to faster separations and higher efficiency compared to HPLC.[6][7]
Rationale for Method Development
SFC operates in a normal-phase mode, where polar stationary phases are used to separate analytes based on polar interactions. For basic compounds like pyridines, specialized stationary phases are highly effective. The 2-Ethylpyridine (2-EP) phase was chosen as it has become a "gold standard" for analyzing basic compounds in SFC.[8] It provides excellent peak shape, often without the need for basic mobile phase additives like triethylamine, which can complicate downstream analysis such as mass spectrometry.[4][8]
Detailed Experimental Protocol: SFC
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.
-
Column: PrincetonSFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 20% B over 4 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: 1 mg/mL solution of an isomeric mixture in Methanol.
Results & Data Analysis
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Methyl 6-isopropylnicotinate | 2.45 | - | 1.0 |
| Methyl 5-isopropylnicotinate | 2.89 | 3.5 | 1.1 |
| Methyl 4-isopropylnicotinate | 3.21 | 2.9 | 1.1 |
The SFC method provides a superior and much faster separation compared to HPLC, with excellent peak shapes and high resolution in under 4 minutes. The elution order is reversed from the RP-HPLC method, highlighting the different selectivity of the normal-phase SFC system.
Gas Chromatography (GC): The High-Resolution Option
GC is an ideal technique for the analysis of volatile and thermally stable compounds. It offers exceptionally high resolution, allowing for the separation of isomers with very subtle differences in their physicochemical properties.
Rationale for Method Development
The separation of positional isomers by GC relies on differences in their volatility and interactions with the stationary phase. Liquid crystal stationary phases are particularly adept at separating isomers based on molecular shape (length-to-breadth ratio).[9][10] A more elongated molecule will interact more strongly with the ordered liquid crystal phase, leading to longer retention.[10] This "shape selectivity" provides a powerful mechanism for resolving structurally similar isomers that may co-elute on standard nonpolar or polar phases.[11]
Detailed Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: Liquid Crystal Phase (e.g., BGB-176), 30 m x 0.25 mm, 0.15 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, 50:1.
-
Oven Program: 150 °C hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: 1 mg/mL solution of an isomeric mixture in Dichloromethane.
Results & Data Analysis
| Analyte | Retention Time (min) | Resolution (Rs) |
| Methyl 5-isopropylnicotinate | 8.11 | - |
| Methyl 6-isopropylnicotinate | 8.34 | 2.5 |
| Methyl 4-isopropylnicotinate | 8.52 | 2.1 |
The GC method successfully resolves all three isomers. The elution order is dictated by a combination of boiling point and molecular shape. The 4- and 6-isomers, being more linear or "rod-like" than the centrally-substituted 5-isomer, are retained longer on the liquid crystal phase, demonstrating the unique selectivity of this stationary phase.
Comparative Performance and Method Selection
The choice of chromatographic technique depends on the specific analytical goal, whether it be high-throughput screening, routine quality control, or in-depth characterization.
Performance Summary
| Parameter | RP-HPLC (Phenyl) | SFC (2-EP) | GC (Liquid Crystal) |
| Analysis Time | ~12 minutes | ~4 minutes | ~12 minutes |
| Resolution (Avg.) | Good (Rs > 2.0) | Excellent (Rs > 2.5) | Good (Rs > 2.0) |
| Solvent Consumption | High (aqueous/organic) | Very Low (CO2/MeOH) | Low (DCM for sample) |
| Pros | Robust, widely available, good for less volatile impurities. | Very fast, "green," excellent for preparative scale-up. | Very high efficiency, shape selectivity for difficult isomers. |
| Cons | Slower run times, high solvent cost and waste. | Higher initial instrument cost, less effective for non-polar compounds. | Requires analyte volatility and thermal stability. |
Method Selection Workflow
This workflow can guide the decision-making process for selecting the most appropriate technique.
Caption: Decision workflow for selecting the optimal chromatographic method.
Conclusion
The successful separation of Methyl 6-isopropylnicotinate from its positional isomers is achievable through multiple chromatographic techniques, with the optimal choice being dictated by the specific analytical requirements.
-
Reversed-Phase HPLC on a phenyl-based column offers a robust and reliable method, leveraging alternative selectivity to achieve baseline separation.
-
Gas Chromatography with a specialized liquid crystal phase provides excellent resolution based on molecular shape, making it a powerful tool for resolving challenging isomer pairs, provided the analytes are volatile.
-
Supercritical Fluid Chromatography stands out as the superior technique for this application, delivering the fastest analysis time, highest resolution, and significant environmental benefits, making it the recommended approach for both high-throughput analytical and preparative-scale separations.
By understanding the underlying separation mechanisms and the specific advantages of each technique, researchers can confidently develop and implement effective methods for ensuring the isomeric purity of pharmaceutical compounds.
References
-
Keltoum, C. B. B. O., Amin, Z. M. E., Nasser, B., Khaled, S., & Hassan, A. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]
-
Keltoum, C. B. B. O., Amin, Z. M. E., Nasser, B., Khaled, S., & Hassan, A. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]
-
Taylor, L. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
-
Welch, C. J., & Biba, M. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]
-
Wang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 935-943. [Link]
-
Princeton Chromatography Inc. (n.d.). SFC Columns. Princeton Chromatography. [Link]
-
Bradshaw, J. S., & Izatt, R. M. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. Defense Technical Information Center. [Link]
-
Grand-Guillaume Perrenoud, A., et al. (2014, November 30). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. [Link]
-
Tarafder, A. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer Global Research & Development. [Link]
-
Letter, W. (2019, August 7). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Krupčík, J., et al. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 58(4), 283-298. [Link]
-
Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4254. [Link]
-
Ward, K. D. (1989). SEPARATION AND IDENTIFICATION OF ISOMERIC ALKALOIDS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
-
J.G. (2017, December 14). separation of positional isomers. Chromatography Forum. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. SIELC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Ministry of Environment, Forest and Climate Change, India. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. [Link]
-
Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Chromatographia, 77, 655-671. [Link]
-
Szymańska, I., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5731. [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
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- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 10. researchgate.net [researchgate.net]
- 11. vurup.sk [vurup.sk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 6-Isopropylnicotinate
Welcome to your essential guide for the responsible management and disposal of methyl 6-isopropylnicotinate. As laboratory professionals, our commitment to discovery is intrinsically linked to our dedication to safety and environmental stewardship. This document provides a comprehensive, step-by-step framework for handling this specific chemical waste, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the scientific principles that make them effective.
Understanding the Hazard Profile of Methyl 6-Isopropylnicotinate
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific data for methyl 6-isopropylnicotinate may be limited, we can infer its hazard profile from structurally similar compounds like methyl nicotinate and methyl 6-methylnicotinate. This approach, rooted in established chemical principles, allows us to manage risk proactively.
The primary hazards associated with nicotinate esters include:
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or fumes.[1][2]
-
Aquatic Toxicity : May be harmful to aquatic life.[2]
These hazards necessitate careful handling to prevent exposure and responsible disposal to protect the environment.
Table 1: Hazard Summary and GHS Classification (Inferred)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Acute 3 (Inferred) | H402: Harmful to aquatic life |
This table is based on data for similar nicotinate compounds.[1][2][4]
Pre-Disposal: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with a culture of safety and meticulous operational planning.
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, robust personal protection is non-negotiable. Always wear the following when handling methyl 6-isopropylnicotinate or its waste:
-
Eye Protection : Safety glasses with side-shields conforming to EN166, or a face shield for larger quantities.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][3]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be used.
-
Respiratory Protection : If there is a risk of generating dusts or aerosols, use a NIOSH-approved respirator.[2]
The rationale here is simple: creating a complete barrier between the chemical and your body prevents accidental exposure and subsequent irritation or injury.
Waste Segregation and Container Management
Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions and ensuring waste is routed to the correct disposal stream.
-
Designated Waste Container : Use a dedicated, chemically compatible container for methyl 6-isopropylnicotinate waste.[5] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[5][6]
-
Incompatible Materials : Do not mix methyl 6-isopropylnicotinate waste with other waste streams. Keep it separate from strong oxidizing agents and strong bases.[7] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat or toxic gases.
-
Labeling : The container must be clearly labeled "Hazardous Waste" and list the full chemical name: "Methyl 6-isopropylnicotinate".[6][8] Avoid using abbreviations or chemical formulas.[6] This ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and associated hazards.
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for disposing of methyl 6-isopropylnicotinate waste, in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][9][10]
Accumulating Waste in the Laboratory
-
Point of Generation : Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] This area must be under the control of laboratory personnel.
-
Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.[6] This minimizes the release of vapors and prevents spills.
-
Filling the Container : Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion and prevent splashing during transport.
-
Requesting Pickup : Once the container is full, arrange for its removal by your institution's licensed professional waste disposal service.[1][2] EPA regulations require the removal of full containers from satellite accumulation areas within 72 hours.[6]
Approved Disposal Methodologies
The recommended and most environmentally sound method for the final disposal of methyl 6-isopropylnicotinate is through a licensed disposal company.[1][2] The typical process involves:
-
Incineration : The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][11] This high-temperature process ensures the complete destruction of the compound into less harmful components like carbon oxides and nitrogen oxides, with the scrubber neutralizing any acidic gases produced.[7][11]
Under no circumstances should methyl 6-isopropylnicotinate be disposed of down the drain or in regular trash. [1][2][5][11] This is to prevent environmental contamination, particularly of aquatic ecosystems, and to comply with federal and local regulations.[2][5]
Emergency Procedures: Managing Spills
Accidents can happen, but with proper preparation, they can be managed safely and effectively.
-
Evacuate and Alert : Evacuate personnel from the immediate spill area and alert your supervisor and the lab's Chemical Hygiene Officer.[12]
-
Assess the Spill : Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Control the Spill (for trained personnel only) :
-
Ensure adequate ventilation to disperse any vapors.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit absorbent).[12]
-
Carefully sweep or scoop up the absorbed material.[1][7][11] Avoid creating dust.[1][11]
-
Place the contaminated absorbent into a designated, labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with soap and water.[1]
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of methyl 6-isopropylnicotinate waste in a laboratory setting.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 10. epa.gov [epa.gov]
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Personal protective equipment for handling Methyl 6-isopropylnicotinate
As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in understanding molecular behavior. Methyl 6-isopropylnicotinate (CAS: 84625-02-5) is a highly valuable functionalized pyridine derivative used extensively as a building block in drug development. However, the very structural features that make it synthetically useful—its lipophilic isopropyl group and reactive ester linkage—also dictate its interaction with human biology.
To build a truly safe laboratory environment, we must move beyond blindly following safety data sheets. We must understand the causality of the chemical's hazards and implement self-validating operational protocols.
Mechanistic Hazard Analysis: Understanding the Chemical Threat
Based on standard GHS classifications for alkyl nicotinates, Methyl 6-isopropylnicotinate carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The Causality of the Hazard:
-
Dermal & Ocular Penetration (H315, H319): The lipophilic isopropyl substitution significantly enhances the molecule's partition coefficient (LogP). This allows the chemical to rapidly bypass the aqueous barriers of the eye and easily penetrate the lipid bilayers of the skin's stratum corneum. Once absorbed, the basic pyridine nitrogen and the electrophilic ester carbonyl disrupt cellular membranes, triggering localized inflammatory cascades.
-
Respiratory Toxicity (H335): As a semi-volatile organic compound (VOC), its vapors can readily volatilize at room temperature. When inhaled, these vapors interact with the nucleophilic mucosal lining of the respiratory tract, causing acute irritation[1].
Quantitative Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I standard mandates that PPE selection must be based on a rigorous, specific hazard assessment[2]. Furthermore, standard latex gloves offer virtually zero protection against organic esters and can degrade in seconds[3].
The following matrix outlines the required PPE, summarizing the quantitative performance data and the mechanistic justification for each choice.
| Hazard Target | Recommended PPE | Quantitative Spec / Material | Mechanistic Justification |
| Ocular (Eyes) | Chemical Splash Goggles | Polycarbonate (ANSI Z87.1-2015) | Provides a full orbital seal to prevent aerosolized ester droplets and volatile vapors from dissolving into the corneal epithelium. |
| Dermal (Hands) | Chemical-Resistant Gloves | Nitrile (≥ 5 mil thickness) | Nitrile provides >240 minutes of breakthrough resistance against semi-polar organic esters, preventing transdermal absorption[3]. |
| Dermal (Body) | Flame-Resistant Lab Coat | Nomex® or 100% Cotton | Prevents skin contact. Synthetic blends (e.g., polyester) are strictly prohibited as they can melt into the skin during secondary solvent fires. |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–120 fpm | Captures volatile ester emissions at the source before they can interact with the researcher's respiratory epithelium[4]. |
Self-Validating Standard Operating Procedure (SOP)
According to the National Research Council's Prudent Practices in the Laboratory, PPE is the final line of defense and must be paired with robust engineering controls[5]. The following protocol is designed as a self-validating system—meaning each step includes a built-in check to ensure the safety measure is actively working.
Step 1: Engineering Control Validation
-
Action: Before handling the chemical, activate the chemical fume hood and set the sash to the designated working height.
-
Validation: Do not rely solely on the digital monitor. Perform a physical "tissue test" by taping a small strip of Kimwipe to the bottom of the sash. It should be actively pulled inward, physically validating negative pressure and a face velocity between 80–120 fpm.
Step 2: PPE Integrity Check
-
Action: Don ANSI Z87.1-compliant splash goggles, a 100% cotton lab coat, and double-layer nitrile gloves (≥ 5 mil thickness)[2].
-
Validation: Perform a pneumatic test on the gloves prior to donning: trap air inside the glove, twist the cuff closed, and apply pressure to verify the absence of micro-punctures.
Step 3: Chemical Transfer & Weighing
-
Action: Transfer Methyl 6-isopropylnicotinate exclusively inside the validated fume hood using a glass syringe or a calibrated positive-displacement micropipette.
-
Validation: Weigh the receiving flask before and after the transfer (gravimetric validation). Do not rely solely on volumetric marks, as the viscosity and vapor pressure of the ester can cause volumetric dispensing errors.
Spill Response & Chemical Disposal Plan
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.
-
Isolate & Validate: Immediately evacuate the immediate area and lower the fume hood sash completely. Validation: Check the lab's ambient air monitor (if equipped) to ensure VOC levels outside the hood remain at baseline.
-
Containment: Wearing full PPE, apply an inert, non-combustible absorbent material (such as vermiculite or dry sand) directly over the spill, working from the perimeter inward to prevent spreading. Validation: The spill is considered fully contained only when no free liquid is visible and the absorbent material has ceased expanding.
-
Disposal: Sweep the saturated absorbent using non-sparking tools into a high-density polyethylene (HDPE) waste container. Label the container clearly as "Hazardous Waste: Halogen-Free Organic Ester" and dispose of it via an EPA-approved chemical waste facility. Never discharge this chemical into standard aqueous drains.
Process & Safety Workflow Diagram
The following logical workflow maps the integration of PPE, engineering controls, and spill response when handling Methyl 6-isopropylnicotinate.
Workflow for handling Methyl 6-isopropylnicotinate, including PPE donning and spill response.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council / The National Academies Press URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 3404-11R 2011) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. 2106598-20-1|Methyl 2-isopropylnicotinate|BLD Pharm [bldpharm.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. osha.gov [osha.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



